Coronen-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117955-70-1 |
|---|---|
Molecular Formula |
C24H12O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
coronen-1-ol |
InChI |
InChI=1S/C24H12O/c25-18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11,25H |
InChI Key |
HWJPAABZMXMCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Photophysics of Hydroxylated Coronene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronene, a highly symmetrical polycyclic aromatic hydrocarbon (PAH), has long been a subject of intense research due to its unique electronic and photophysical properties, making it a valuable building block for advanced materials. The functionalization of the coronene core offers a pathway to tune these properties for specific applications, from organic electronics to biological sensing. Among the various functional groups, the hydroxyl (-OH) group is of particular interest due to its potential to modulate solubility, introduce hydrogen bonding capabilities, and alter the electronic nature of the coronene scaffold. This technical guide provides an in-depth exploration of the photophysical properties of hydroxylated coronene, drawing from the available scientific literature to offer a comprehensive overview for researchers, scientists, and professionals in drug development. While direct and extensive studies on isolated hydroxylated coronene are limited, this guide synthesizes findings from related functionalized coronenes and hydroxylated PAHs to project the expected behavior of these intriguing molecules.
Synthesis and Functionalization
The introduction of hydroxyl groups onto the coronene core can be approached through several synthetic strategies. A common method involves the demethylation of methoxy-substituted coronene precursors. This two-step process, involving the initial synthesis of the more soluble methoxy-coronene followed by cleavage of the methyl ether, is a versatile route to obtaining hydroxylated derivatives.
Experimental Protocol: Synthesis of a Hypothetical Dihydroxycoronene via Demethylation
This protocol is a generalized procedure based on common organic synthesis techniques for the demethylation of aryl methyl ethers.
-
Starting Material: A methoxy-substituted coronene derivative.
-
Reagent: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.
-
Solvent: A dry, inert solvent such as dichloromethane (DCM) is typically used.
-
Procedure:
-
Dissolve the methoxy-coronene derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM to the cooled coronene solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete demethylation.
-
Quench the reaction by carefully adding methanol or water.
-
Extract the hydroxylated coronene product using an appropriate organic solvent.
-
Purify the product using column chromatography on silica gel.
-
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the presence of the hydroxyl groups and the integrity of the coronene core.
Photophysical Properties
The photophysical properties of coronene are dictated by its extended π-conjugated system. The introduction of hydroxyl groups is expected to significantly influence these properties.
Data Presentation
Due to the lack of specific experimental data for a well-defined hydroxylated coronene in the literature, the following table presents data for the parent coronene molecule and discusses the anticipated effects of hydroxylation based on studies of other functionalized PAHs.
| Property | Unsubstituted Coronene | Expected for Hydroxylated Coronene |
| Absorption Maxima (λ_abs) | ~301, 343 nm | A bathochromic (red) shift is expected due to the electron-donating nature of the hydroxyl group, which raises the energy of the highest occupied molecular orbital (HOMO). The extent of the shift will depend on the number and position of the hydroxyl groups. |
| Emission Maxima (λ_em) | ~425, 445 nm | A corresponding red shift in the fluorescence emission is anticipated. The Stokes shift (the difference between the absorption and emission maxima) may also be affected by the hydroxyl groups' ability to engage in excited-state proton transfer or hydrogen bonding with the solvent. |
| Fluorescence Quantum Yield (Φ_f) | ~0.2-0.3 | The effect on the quantum yield is complex. Hydrogen bonding with protic solvents can provide non-radiative decay pathways, potentially lowering the quantum yield. Conversely, the electronic perturbation of the coronene core could alter the rates of radiative and non-radiative decay, leading to either an increase or decrease in fluorescence efficiency. For many hydroxylated PAHs, a decrease in quantum yield is observed in polar, protic solvents. |
| Fluorescence Lifetime (τ_f) | ~30 ns | The fluorescence lifetime is directly related to the rates of radiative and non-radiative decay. Changes in the quantum yield will be reflected in the lifetime. An increase in non-radiative decay pathways due to the hydroxyl group would lead to a shorter fluorescence lifetime. |
Experimental Protocols for Photophysical Characterization
The following are generalized protocols for the key experiments used to determine the photophysical properties of fluorescent molecules.
1. UV-Visible Absorption and Fluorescence Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Prepare dilute solutions of the hydroxylated coronene in a suitable solvent (e.g., ethanol, cyclohexane) in quartz cuvettes. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.
-
Measurement:
-
Record the absorption spectrum to determine the absorption maxima.
-
Record the fluorescence emission spectrum by exciting at a wavelength corresponding to an absorption maximum.
-
Record the fluorescence excitation spectrum by monitoring the emission at the fluorescence maximum while scanning the excitation wavelength.
-
2. Fluorescence Quantum Yield Determination (Relative Method):
-
Standard: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Procedure:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the hydroxylated coronene sample and the standard.
-
Ensure that the absorbance of both solutions at the excitation wavelength is below 0.1.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
Excite the sample with short pulses of light and measure the arrival time of the emitted photons relative to the excitation pulse.
-
Accumulate a histogram of the photon arrival times, which represents the fluorescence decay profile.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).
-
Biological Implications and Signaling Pathways
Hydroxylated PAHs are known metabolites of their parent compounds in biological systems, formed through enzymatic oxidation, primarily by cytochrome P450 enzymes. These hydroxylated metabolites can have significant biological activity, often differing from the parent PAH. While specific signaling pathways for hydroxylated coronene have not been elucidated, the well-established pathways for other hydroxylated PAHs provide a strong model for their expected behavior.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many PAHs and their hydroxylated metabolites are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway is a key mechanism of toxicity for many environmental pollutants.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by hydroxylated coronene.
Experimental Workflow for Assessing Biological Activity
To investigate the biological effects of a newly synthesized hydroxylated coronene, a structured experimental workflow is necessary.
Caption: Experimental workflow for the biological evaluation of hydroxylated coronene.
Conclusion
Hydroxylated coronenes represent a fascinating and underexplored class of functionalized PAHs. Based on the properties of the parent coronene and other hydroxylated aromatic systems, it is anticipated that the introduction of hydroxyl groups will lead to significant and tunable changes in their photophysical and biological properties. The red-shifted absorption and emission, coupled with potential sensitivity to the local environment, make them promising candidates for the development of novel fluorescent probes and sensors. Furthermore, their expected interaction with biological systems, particularly through pathways like the AhR signaling cascade, highlights their relevance in the fields of toxicology and drug development. Further research dedicated to the synthesis and detailed characterization of specific hydroxylated coronene isomers is crucial to unlock their full potential and to provide the scientific community with a deeper understanding of these remarkable molecules.
Electrochemical Behavior of Coronen-1-OL: An In-depth Technical Guide
Introduction
Coronen-1-OL is a hydroxylated derivative of coronene, a large polycyclic aromatic hydrocarbon. The introduction of a hydroxyl group onto the coronene core is expected to significantly influence its electronic and, consequently, its electrochemical properties. Understanding this behavior is crucial for applications in molecular electronics, sensor technology, and as a potential building block in drug development where redox processes are critical. This document outlines the predicted electrochemical behavior of this compound, provides detailed experimental protocols for its investigation, and presents visual workflows to guide researchers.
The electrochemical oxidation of phenols and hydroxylated PAHs is generally more facile than that of their parent aromatic compounds. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic system, lowering the oxidation potential. The oxidation process typically proceeds via the formation of a phenoxy radical, which can then undergo further reactions, including dimerization, polymerization, or oxidation to quinone-like structures.[1][2]
Predicted Electrochemical Behavior of this compound
The electrochemical behavior of this compound is anticipated to be dominated by the oxidation of the hydroxyl group and the π-system of the coronene core.
-
Oxidation: The primary oxidation event is expected to be the irreversible oxidation of the hydroxyl group to a phenoxy radical.[1][2] This initial one-electron, one-proton transfer will likely occur at a lower potential compared to the first oxidation of the parent coronene molecule. The stability of the resulting radical will be influenced by the delocalization of the unpaired electron across the extensive π-system of the coronene core. Subsequent oxidation steps may occur at higher potentials, corresponding to the oxidation of the aromatic system itself.
-
Reduction: The reduction of this compound is expected to be similar to that of coronene, involving the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl group may have a minor effect on the reduction potentials.
Factors Influencing Electrochemical Behavior:
-
pH: The oxidation potential of the hydroxyl group is expected to be highly pH-dependent, with lower potentials observed in more alkaline solutions due to the easier removal of a proton from the phenolate anion.[1]
-
Solvent and Electrolyte: The choice of solvent and supporting electrolyte can influence the stability of the radical cations and anions formed, as well as the solvation of the molecule, thereby affecting the redox potentials.
-
Electrode Material: The electrode material can influence the kinetics of the electron transfer and may be susceptible to fouling by polymerization products, a common issue in the electrochemistry of phenols.[1]
Quantitative Data Summary
Direct quantitative electrochemical data for this compound is unavailable. The following tables provide a summary of the electrochemical data for the parent compound, coronene, and other relevant PAHs to serve as a basis for comparison.
Table 1: Redox Potentials of Coronene and Related PAHs
| Compound | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference Electrode |
| Coronene | ~1.2 | -2.3 | CH2Cl2 / TBAPF6 | Ag/AgCl |
| Pyrene | 1.22 | -2.46 | CH2Cl2 / TBAPF6 | Ag/AgCl |
| Perylene | 0.84 | -1.91 | CH2Cl2 / TBAPF6 | Ag/AgCl |
| Naphthalene | 1.54 | -2.5 | DMF / TEAP | Ag/AgCl |
Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly affect measured potentials.
Table 2: Representative Oxidation Potentials of Phenolic Compounds
| Compound | First Oxidation Potential (V vs. Ag/AgCl) | pH |
| Phenol | 0.55 | 7 |
| Phenol | 0.39 | 12 |
| Catechol | 0.35 | 7 |
| Hydroquinone | 0.25 | 7 |
Data is illustrative of the general trend of decreasing oxidation potential with increasing pH and substitution.[1][2]
Experimental Protocols
The following is a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.
4.1. Objective
To determine the oxidation and reduction potentials of this compound and to investigate the influence of pH on its electrochemical behavior.
4.2. Materials and Instrumentation
-
Analyte: this compound (synthesis and purification to be performed prior to electrochemical studies)
-
Solvents: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) (anhydrous, electrochemical grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Aqueous Buffer Solutions: Phosphate buffer solutions (pH 5, 7, 9) and a 0.1 M solution of a suitable base like sodium hydroxide (for higher pH)
-
Reference Compound: Ferrocene (for non-aqueous media)
-
Instrumentation: Potentiostat/Galvanostat with a three-electrode setup
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
4.3. Experimental Procedure
4.3.1. Electrode Preparation
-
Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
4.3.2. Non-Aqueous Measurements
-
Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the anodic (positive) direction and then reversing the scan towards the cathodic (negative) direction. A typical scan rate is 100 mV/s.
-
After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use its reversible redox couple (Fc/Fc+) as an internal reference.
4.3.3. Aqueous Measurements (pH Dependence)
-
Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile) due to its likely low water solubility.
-
Prepare a series of electrochemical cells, each containing a different pH buffer solution and 0.1 M of a suitable supporting electrolyte (e.g., KCl).
-
Add a small, consistent volume of the this compound stock solution to each cell to achieve the desired final concentration (e.g., 0.1 mM).
-
Deoxygenate the solutions as described above.
-
Record the cyclic voltammograms in each buffer solution, focusing on the potential range where the oxidation of the hydroxyl group is expected.
4.4. Data Analysis
-
Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) from the voltammograms.
-
For reversible or quasi-reversible processes, calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials.
-
For irreversible processes, report the peak potential at a specific scan rate.
-
Plot the anodic peak potential as a function of pH to determine the dependence of the oxidation process on proton concentration.
Visualizations
5.1. Predicted Electrochemical Oxidation Pathway of this compound
Caption: Predicted oxidation pathway of this compound.
5.2. Experimental Workflow for Electrochemical Characterization
Caption: Workflow for characterizing this compound.
References
Coronen-1-OL: A Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of coronen-1-ol. Due to a notable lack of extensive experimental data in publicly accessible literature, this document primarily relies on computed data for its quantitative analysis. The guide outlines the fundamental structural characteristics, predicted spectroscopic features, and a plausible synthetic strategy. It is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in the unique properties of functionalized polycyclic aromatic hydrocarbons (PAHs).
Introduction
This compound is a hydroxylated derivative of coronene, a large, planar polycyclic aromatic hydrocarbon (PAH) consisting of seven peri-fused benzene rings.[1][2] The introduction of a hydroxyl group onto the rigid coronene core is expected to significantly influence its electronic properties, solubility, and potential for intermolecular interactions, making it a molecule of interest for materials science and medicinal chemistry. This guide summarizes the current understanding of its molecular structure and conformation.
Molecular Structure and Properties
The molecular formula of this compound is C₂₄H₁₂O.[3] The structure consists of the planar, disc-shaped coronene backbone with a single hydroxyl group substituting one of the peripheral hydrogen atoms.
Computed Physicochemical Properties
Quantitative data for this compound is sparse in the literature. The following table summarizes the computed properties available from the PubChem database.[3]
| Property | Value | Source |
| Molecular Weight | 316.3 g/mol | PubChem |
| XLogP3 | 7.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 316.088815 g/mol | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 25 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 805 | PubChem |
Conformation
The core of this compound, the coronene structure, is known to be planar.[2] The conformation of the molecule is therefore primarily determined by the orientation of the hydroxyl group relative to the aromatic plane. Free rotation around the C-O single bond is expected, though steric hindrance from the adjacent C-H bond may favor certain rotamers. The planarity of the coronene backbone is anticipated to be largely unperturbed by the hydroxyl substitution.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex in the aromatic region (typically δ 7-9 ppm) due to the numerous, distinct protons on the coronene core. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The protons on the same ring as the hydroxyl group and those on adjacent rings will be the most significantly shifted compared to unsubstituted coronene.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a large number of signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
A C-O stretching vibration, expected in the 1200-1300 cm⁻¹ range.
Mass Spectrometry
The electron ionization mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z = 316. Common fragmentation patterns for phenols include the loss of CO and CHO, which may also be observed for this molecule.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not readily found in the searched scientific literature. However, a general synthetic approach can be proposed.
Proposed Synthetic Workflow
The synthesis of this compound would likely proceed through the functionalization of coronene. A plausible, though unverified, synthetic route is outlined below.
Disclaimer: This proposed workflow is based on standard organic chemistry principles for the functionalization of PAHs and has not been experimentally validated for this compound according to the available literature.
Conclusion
This compound represents an intriguing molecule with potential applications stemming from the combination of a large, planar aromatic system and a polar hydroxyl group. This guide has summarized the available computed data and provided predictions for its spectroscopic and conformational properties. A significant opportunity exists for further research to synthesize and experimentally characterize this compound to validate these predictions and explore its potential in various scientific fields. The lack of detailed experimental data highlights a gap in the current scientific literature.
References
Theoretical Calculations of Coronene-1-ol Properties: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene rings, serves as a significant model system in various fields, including materials science, astrochemistry, and molecular electronics.[1][2] The functionalization of coronene, such as the introduction of a hydroxyl group to form Coronene-1-ol, is anticipated to modulate its electronic, spectroscopic, and reactive properties significantly. This technical guide outlines the theoretical approaches, specifically focusing on Density Functional Theory (DFT), to compute and analyze the key properties of Coronene-1-ol.
Computational Methodologies
The theoretical investigation of Coronene-1-ol's properties predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and widely used tool.[3]
Density Functional Theory (DFT)
DFT calculations provide a balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is crucial for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are often employed for their accuracy in predicting molecular geometries and electronic properties.[3][4] For studying non-covalent interactions, dispersion-corrected functionals are recommended.
-
Basis Sets: Pople-style basis sets, like 6-31G* or 3-21G, are commonly used for geometry optimizations and electronic structure calculations of coronene-based systems.[3][4] For higher accuracy, larger basis sets with polarization and diffuse functions can be utilized.
Software Packages
Standard quantum chemistry software packages are used to perform these calculations. For instance, studies on coronene and its derivatives have utilized the Gaussian software suite.
Calculated Properties of Functionalized Coronenes
The following sections detail the key properties of functionalized coronenes that can be elucidated through theoretical calculations, using coronene as a baseline.
Structural Properties
The initial step in any theoretical study is the optimization of the molecular geometry to find the lowest energy structure. For Coronene-1-ol, this would involve determining the bond lengths, bond angles, and the orientation of the hydroxyl group relative to the coronene core.
Electronic Properties
The introduction of a hydroxyl group is expected to significantly alter the electronic landscape of the coronene molecule. Key electronic properties to investigate include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. The HOMO-LUMO gap provides an indication of the chemical reactivity and the energy required for electronic excitation.
-
Density of States (DOS): The DOS provides insight into the distribution of energy levels available for electrons. The adsorption of functional groups can induce changes in the DOS, indicating strong interactions.[5]
-
Dipole Moment: The addition of a polar hydroxyl group will induce a significant dipole moment in the otherwise nonpolar coronene, influencing its solubility and intermolecular interactions. For comparison, Coronene-Carbon has been calculated to have a high dipole moment.[3]
-
Molecular Electrostatic Potential (MESP): MESP maps are useful for visualizing the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of Coronene and its Derivatives
| Molecule/System | Property | Calculated Value | Computational Method |
| Coronene-Carbon | Dipole Moment | 5.5873 Debye | DFT/B3LYP/3-21G |
| PAI1 + Coronene/HOPG | Interaction Energy | -22.717 kcal/mol | DFT |
| Coronene on Graphene | Adsorption Energy | -1.74 eV | DFT |
| Oxygenated Coronene on Graphene | Adsorption Energy | -1.73 to -1.80 eV | DFT |
Spectroscopic Properties
Theoretical calculations can predict various spectra, which are invaluable for experimental identification and characterization.
-
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. For Coronene-1-ol, characteristic peaks for the O-H stretch and C-O stretch would be of particular interest.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions and the corresponding UV-Vis absorption spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the structural elucidation of Coronene-1-ol.
Reactivity and Aromaticity
-
Reaction Energetics: DFT can be used to calculate the energy barriers for reactions involving Coronene-1-ol. For instance, the oxidation of coronene has been shown to have a low barrier.[6]
-
Aromaticity: The Nucleus-Independent Chemical Shift (NICS) is a common method to quantify the aromaticity of the rings in a polycyclic system. The functionalization may alter the aromatic character of the adjacent rings. In a coronene-containing N-heteroarene, the aromaticity of the central coronene moiety was found to be reduced.[4]
Table 2: Calculated Reaction and Adsorption Energies
| Reaction/Interaction | Energy | Computational Method |
| Oxygen addition to Coronene (T1 site) | 0.93 eV | DFT |
| Oxygen addition to Coronene (T2 site) | 0.16 eV | DFT |
| Li+ adsorption on Coronene | -42.47 to -66.26 kcal/mol | DFT |
| Li adsorption on Coronene | -3.07 to -47.79 kcal/mol | DFT |
Experimental Protocols and Workflows
The following sections provide a generalized workflow for the theoretical investigation of Coronene-1-ol properties.
Computational Workflow
The logical flow of a computational study on Coronene-1-ol is depicted in the following diagram.
Detailed Methodologies
Geometry Optimization:
-
Construct the initial 3D structure of Coronene-1-ol.
-
Perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
The optimization is considered converged when the forces on the atoms and the energy change between steps are below a defined threshold.
Frequency Calculation:
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The output provides the vibrational modes and their corresponding IR intensities.
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From the output, extract the energies of the molecular orbitals (HOMO, LUMO) to determine the energy gap.
-
Generate the MESP map and DOS plots using appropriate visualization software.
Signaling Pathways and Logical Relationships
The interplay between the structure of Coronene-1-ol and its properties can be visualized as a logical relationship diagram.
Conclusion
Theoretical calculations, particularly DFT, offer a powerful avenue for elucidating the multifaceted properties of novel molecules like Coronene-1-ol. This guide provides a comprehensive framework for researchers to undertake such investigations, from selecting appropriate computational methods to analyzing and interpreting the results. The insights gained from these theoretical studies are invaluable for guiding experimental efforts in the synthesis, characterization, and application of functionalized coronenes in drug development and materials science.
References
- 1. Coronene - Wikipedia [en.wikipedia.org]
- 2. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational Chemistry Highlights: Coronene-Containing N-Heteroarenes: 13 Rings in a Row [compchemhighlights.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Coronen-1-OL
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, experimentally derived NMR and mass spectrometry data for Coronen-1-OL are limited. This guide presents computed data for this compound, experimental data for the parent compound coronene (C₂₄H₁₂), and theoretical predictions for this compound based on established principles of spectroscopy.
Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.
Computed Mass Spectrometry Data for this compound
The following table summarizes the computed mass properties for this compound (C₂₄H₁₂O).
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₂O | PubChem |
| Molecular Weight | 316.3 g/mol | PubChem[1] |
| Monoisotopic Mass | 316.088815 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Experimental Mass Spectrometry Data for Coronene
The table below shows the major ions observed in the electron ionization (EI) mass spectrum of the parent compound, coronene. The introduction of a hydroxyl group to form this compound would increase the molecular ion mass by approximately 16 Da (the mass of an oxygen atom).
| m/z | Relative Intensity (%) | Assignment |
| 300 | 100 | [M]⁺ (Molecular Ion) |
| 150 | ~20 | [M]²⁺ |
| 298 | ~15 | [M-2H]⁺ |
| 299 | ~10 | [M-H]⁺ |
| 149 | ~10 | [M-2H]²⁺ |
Data sourced from NIST WebBook for Coronene.
Predicted Mass Spectrum of this compound
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 316. The fragmentation pattern under electron ionization would likely involve the loss of fragments characteristic of a phenol-like structure. A common fragmentation pathway for phenols is the loss of a hydrogen radical (-H) followed by the loss of carbon monoxide (-CO).
NMR Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Experimental ¹H NMR Data for Coronene
The ¹H NMR spectrum of coronene is simple due to its high symmetry, showing a single peak for all 12 equivalent protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 12H | Aromatic Protons |
Data is characteristic for coronene in a suitable deuterated solvent.
Predicted ¹H NMR Spectrum for this compound
The introduction of a hydroxyl group to the coronene core breaks its symmetry, leading to a more complex ¹H NMR spectrum.
-
Aromatic Protons: The signals for the 11 aromatic protons would appear in the downfield region (likely between 7.0 and 9.0 ppm), with distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) due to their different environments. Protons closer to the hydroxyl group would experience different shielding effects compared to those further away.
-
Hydroxyl Proton: A broad singlet corresponding to the -OH proton would be expected. Its chemical shift can vary (typically between 4-7 ppm for phenols) depending on the solvent, concentration, and temperature, and it can be exchanged with D₂O.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data.
Mass Spectrometry Protocol (GC-MS)
This protocol outlines a general procedure for the analysis of a polycyclic aromatic hydrocarbon like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or toluene) to a final concentration of approximately 100 µg/mL.
-
-
GC Conditions:
-
Column: Use a capillary column suitable for PAH analysis, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector: Set to a splitless mode with an injection volume of 1 µL. The injector temperature should be set to around 280-300°C.
-
Oven Program: A typical temperature program would start at a lower temperature (e.g., 50-90°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C) to ensure elution of the high-boiling point analyte.[3][4]
-
-
MS Conditions:
NMR Spectroscopy Protocol
This protocol describes the preparation and analysis of an NMR sample for a compound like this compound.
-
Sample Preparation:
-
Weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (C₆D₆)).[7] Polycyclic aromatic hydrocarbons often require solvents like C₆D₆ or heating to achieve sufficient solubility.
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If required, acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and structural characterization of this compound.
Plausible Mass Spectrometry Fragmentation Pathway
This diagram shows a potential fragmentation pathway for this compound under electron ionization conditions.
Caption: A potential EI-MS fragmentation pathway for the molecular ion of this compound.
References
- 1. Detection of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by Electrospray Ionization Ion Trap Tandem Mass Spectrometry [cjcu.jlu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
An In-depth Technical Guide on the Solubility and Stability Studies of Coronen-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronen-1-OL is a hydroxylated derivative of coronene, a large polycyclic aromatic hydrocarbon (PAH). The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical properties of the parent coronene molecule, impacting its solubility, stability, and potential biological activity. Understanding these characteristics is fundamental for any future research and development, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of proposed methodologies for evaluating the solubility and stability of this compound, based on established scientific principles and regulatory guidelines. Due to the limited availability of experimental data for this specific molecule, this document serves as a detailed procedural framework for researchers embarking on its characterization.
Solubility Studies of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of the polar hydroxyl group on the large, nonpolar coronene backbone suggests that this compound will exhibit poor aqueous solubility but enhanced solubility in organic solvents compared to its parent compound. A systematic evaluation of its solubility in a range of solvents is therefore essential.
Proposed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Materials:
-
This compound (solid, high purity)
-
A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, Ethanol, Acetonitrile, 1-Octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)
Procedure:
-
Preparation: Add an excess amount of solid this compound to each vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the samples are removed from the shaker and allowed to stand to permit the undissolved solid to settle. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.[4][5][6]
-
Quantification: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.
Data Presentation: Hypothetical Solubility Data for this compound
The following table is a template for presenting the solubility data that would be generated from the proposed experimental protocol.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < LOQ | < LOQ |
| 37 | < LOQ | < LOQ | |
| Methanol | 25 | Expected Low | Expected Low |
| 37 | Expected Low | Expected Low | |
| Ethanol | 25 | Expected Low | Expected Low |
| 37 | Expected Low | Expected Low | |
| Acetonitrile | 25 | Expected Moderate | Expected Moderate |
| 37 | Expected Moderate | Expected Moderate | |
| Tetrahydrofuran (THF) | 25 | Expected High | Expected High |
| 37 | Expected High | Expected High | |
| Dimethyl Sulfoxide (DMSO) | 25 | Expected High | Expected High |
| 37 | Expected High | Expected High | |
| N,N-Dimethylformamide (DMF) | 25 | Expected High | Expected High |
| 37 | Expected High | Expected High | |
| 1-Octanol | 25 | Expected Moderate | Expected Moderate |
| 37 | Expected Moderate | Expected Moderate |
LOQ: Limit of Quantitation
Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for the determination of this compound solubility using the shake-flask method.
Stability Studies of this compound
Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for the development of stability-indicating analytical methods.[7]
Proposed Experimental Protocol: Forced Degradation Studies
Forced degradation studies for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[9][10]
General Procedure:
A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) will be subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
1. Hydrolytic Degradation:
-
Acidic Conditions: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Conditions: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutral Conditions: Reflux the solution in water at an elevated temperature.
2. Oxidative Degradation:
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period.
3. Photolytic Degradation (as per ICH Q1B): [11][12][13][14]
-
Expose the solid drug substance and a solution of the drug substance to a light source that produces a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions to separate the effects of light from thermal degradation.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
Sample Analysis:
-
At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted.
-
The samples are then analyzed by a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products. A photodiode array (PDA) detector can be used to assess peak purity.
Data Presentation: Hypothetical Forced Degradation Data for this compound
The results of the forced degradation studies can be summarized in the following table format.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 0.1 M NaOH, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| Photolytic | ICH Q1B Exposure | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Thermal (60°C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualization: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Signaling Pathways and Biological Interactions
To date, there is no publicly available information regarding any signaling pathways or specific biological interactions involving this compound. Future research in this area would be highly valuable to elucidate its potential pharmacological or toxicological effects.
Conclusion
This technical guide outlines a comprehensive and systematic approach for the characterization of the solubility and stability of this compound. The proposed experimental protocols are based on established scientific methodologies and regulatory guidelines, providing a solid foundation for researchers. The generation of the data as described herein is a critical first step in unlocking the potential of this compound in various scientific and industrial applications.
References
- 1. enamine.net [enamine.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jordilabs.com [jordilabs.com]
A Technical Guide to the Quantum Yield of Coronene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence after a substance has absorbed a photon[1]. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1]. A higher quantum yield indicates a more efficient fluorescent molecule. Several factors can influence the quantum yield of a fluorophore, including its molecular structure, the solvent environment, temperature, and the presence of quenchers.
Photophysical Properties of Coronene and Its Derivatives
Coronene itself is a polycyclic aromatic hydrocarbon composed of seven fused benzene rings[2]. While coronene has been a subject of study in various fields, including astrochemistry and combustion, its functionalized derivatives often exhibit more desirable photophysical properties for specific applications[2]. For instance, the introduction of amino groups to the corannulene core, a related buckybowl, has been shown to significantly enhance fluorescence in solution[3]. Similarly, "tagging" corannulene with known fluorophores can lead to derivatives with strong fluorescence, good photostability, and long emission wavelengths suitable for cellular imaging[4]. The synthesis of various functionalized coronenes allows for the tuning of their optoelectronic properties, making them potential candidates for organic devices[5].
Data on Related Coronene Derivatives
While specific data for Coronen-1-OL is unavailable, the following table summarizes the quantum yields of some functionalized coronene and related derivatives to provide a comparative context.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| Aminocorannulenes | Solution | Significantly higher than corannulene | [3] |
| Diaminocorannulene | Solution | Not specified, "typical" green-yellow fluorescence | [3] |
| Ethylenediamine corannulene derivatives | Water | 0.09 and 0.11 | [3] |
| Fluorophore-tagged corannulenes | Methanol | > 0.25 | [4] |
Experimental Determination of Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the absolute method and the relative (or comparative) method.
Absolute Method
The absolute method involves the direct measurement of the number of emitted photons versus the number of absorbed photons using an integrating sphere[6]. This technique does not require a reference standard but necessitates specialized equipment and careful correction for instrumental factors[6].
Experimental Workflow for Absolute Quantum Yield Measurement
Caption: Workflow for absolute quantum yield determination.
Relative Method
The relative method is more commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield[1][7]. The selection of an appropriate standard is crucial and should have overlapping absorption and emission profiles with the sample[7].
Experimental Protocol for Relative Quantum Yield Measurement
The relative quantum yield (Φs) of a sample can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
Detailed Steps:
-
Standard Selection: Choose a suitable quantum yield standard. For blue-emitting compounds like many coronene derivatives, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) are common choices.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent to minimize differences in refractive index. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[7].
-
Absorption Spectra: Record the absorption spectra of all solutions.
-
Fluorescence Spectra: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.
-
The gradients of these plots are proportional to the quantum yields.
-
Calculate the quantum yield of the sample using the equation above, where the ratio of integrated intensities (Is / Ir) and absorbances (Ar / As) can be replaced by the ratio of the gradients of the respective plots.
-
Logical Flow for Relative Quantum Yield Determination
Caption: Logical steps for relative quantum yield measurement.
Conclusion
The determination of the fluorescence quantum yield is a fundamental aspect of characterizing the photophysical properties of molecules like this compound and its derivatives. While specific data for this compound remains to be reported, the methodologies outlined in this guide provide a robust framework for researchers to conduct these measurements. The study of coronene derivatives continues to be an active area of research, and a thorough understanding of their quantum yields in various solvent environments is essential for advancing their application in diverse scientific and technological fields.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. iss.com [iss.com]
Methodological & Application
Application Notes and Protocols for Coronene-Based Materials in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coronene-based materials are of theoretical and practical interest due to their inherent aromaticity and potential for functionalization, which allows for the tuning of their electronic and optical properties. These materials can be synthesized to emit light across the visible spectrum, with some derivatives showing potential for high quantum efficiencies.
Data Presentation
The following tables summarize key performance parameters of representative coronene and other polycyclic aromatic hydrocarbon derivatives in OLEDs. This data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Photophysical Properties of Selected Emitters
| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) | Reference |
| Coronene | ~300, 340 | ~420, 445 | - | General Literature |
| Chrysene Derivative (TPA-C-TP) | - | 435 (solution), 444 (film) | 91% (solution), 86% (film) | [1][2] |
| Chrysene Derivative (TPE-C-TP) | - | 369 (solution), 471 (film) | 0.1% (solution), 78% (film) | [1][2] |
Table 2: Electroluminescence Performance of OLEDs with Coronene-like Emitters
| Emitting Material | Device Structure | Max EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Reference |
| TPA-C-TP | Non-doped | 4.13 | (0.15, 0.07) | 439 | [1][2] |
| TPE-C-TP | Non-doped | 2.62 | - | 476 | [1] |
Experimental Protocols
Synthesis of Coronene-Based Materials
The synthesis of coronene and its derivatives can be complex. One established method for the parent coronene involves the pyrolysis of smaller polycyclic aromatic hydrocarbons. Functionalization of the coronene core is often achieved through electrophilic substitution reactions, though this can be challenging.
A general synthetic approach for functionalized coronene derivatives may involve a multi-step process starting from smaller, more readily available aromatic precursors. For instance, a gas-phase synthesis of coronene has been demonstrated through a series of reactions involving aryl radicals and acetylene.[3]
Protocol: A General Route for Coronene Synthesis (Gas-Phase) [3]
-
Precursor Preparation: Synthesize appropriate aryl precursors, such as 1-triphenylenyl, 4-pyrenyl, or phenanthrene derivatives.
-
Pyrolysis and Radical Generation: Introduce the precursors into a high-temperature flow reactor to generate the corresponding aryl radicals.
-
Reaction with Acetylene: Introduce acetylene gas into the reactor to react with the aryl radicals, leading to ring annulation.
-
Stepwise Annulation: The reaction proceeds through a series of intermediates, such as benzo[e]pyrene and benzo[ghi]perylene, with subsequent reactions with acetylene leading to the coronene core.
-
Product Collection and Purification: The product mixture is collected from the gas stream and purified using techniques like sublimation and chromatography.
OLED Device Fabrication
The fabrication of OLEDs using coronene-based materials typically involves the sequential deposition of thin films of organic and inorganic materials onto a substrate. Thermal evaporation in a high-vacuum environment is a common technique for small-molecule organic materials.
Protocol: Fabrication of a Multilayer OLED by Thermal Evaporation [4][5]
-
Substrate Cleaning: Begin with a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The ITO serves as the transparent anode. Thoroughly clean the substrate using a sequence of sonication in deionized water, acetone, and isopropyl alcohol.
-
Hole Injection Layer (HIL) Deposition: Deposit a thin layer (typically 10-50 nm) of a hole-injection material (e.g., 2-TNATA) onto the ITO surface via thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: Deposit a layer (typically 20-60 nm) of a hole-transporting material (e.g., NPB) on top of the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate the coronene-based emitting material (guest) and a host material onto the HTL. The concentration of the guest dopant is a critical parameter affecting device performance. Alternatively, a neat film of the coronene derivative can be deposited if it possesses good charge transport properties.
-
Electron Transport Layer (ETL) Deposition: Deposit a layer (typically 20-60 nm) of an electron-transporting material (e.g., Alq3) on top of the EML.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer (typically 0.5-2 nm) of an electron-injection material (e.g., LiF) onto the ETL.
-
Cathode Deposition: Deposit a metal cathode (e.g., aluminum, ~100 nm) on top of the EIL.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., nitrogen or argon) to protect the organic layers from moisture and oxygen.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Coronene and its derivatives represent a versatile class of materials with significant potential for application in organic light-emitting diodes. Through chemical modification of the coronene core, it is possible to tune their photophysical and electroluminescent properties to achieve efficient and color-pure emission. While direct experimental data on Coronen-1-OL in OLEDs is currently limited, the protocols and data presented for related coronene-based materials provide a solid foundation for researchers to explore its potential. Further investigation into the synthesis, device fabrication, and performance of this compound and other novel coronene derivatives is warranted to fully realize their capabilities in the field of organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. neliti.com [neliti.com]
Application Notes and Protocols for the Synthesis of Coronen-1-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Coronene-1-OL and its subsequent derivatization. The synthesis of the core scaffold, coronene, is a complex process and is assumed to be a starting material for the purposes of this protocol. The outlined procedures are based on established methodologies in aromatic chemistry, adapted for the unique properties of the polycyclic aromatic hydrocarbon coronene.
Introduction
Coronene, a highly condensed polycyclic aromatic hydrocarbon, serves as a valuable platform for the development of novel materials and potential therapeutic agents. The introduction of a hydroxyl group onto the coronene core to form Coronene-1-OL opens up a vast chemical space for the synthesis of a diverse range of derivatives. These derivatives can be explored for their applications in materials science, organic electronics, and importantly, in drug development, where the hydroxyl group can serve as a key pharmacophore or a handle for further functionalization.
This protocol details a robust synthetic route to Coronene-1-OL via a three-step process starting from coronene: nitration, reduction, and diazotization followed by hydrolysis. Subsequently, general methods for the derivatization of the hydroxyl group are presented.
Synthesis of Coronene-1-OL
The synthesis of Coronene-1-OL is proposed through a three-step sequence as illustrated in the workflow below.
Caption: Synthetic workflow for Coronene-1-OL.
Step 1: Nitration of Coronene to 1-Nitrocoronene
This procedure is adapted from established methods for the nitration of coronene.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend coronene (1.0 g, 3.33 mmol) in glacial acetic acid (50 mL).
-
Reagent Addition: While stirring vigorously, add a mixture of concentrated nitric acid (d=1.42, 1.5 mL) and concentrated sulfuric acid (0.5 mL) dropwise to the suspension. Maintain the reaction temperature between 20-25 °C using a water bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene/hexane mixture).
-
Work-up and Isolation: Pour the reaction mixture into ice-water (200 mL). The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Purification: The crude 1-nitrocoronene can be purified by column chromatography on silica gel using a toluene/hexane gradient as the eluent.
Data Presentation:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| Coronene | Conc. HNO₃, Conc. H₂SO₄ | Glacial Acetic Acid | 4 h | 20-25 °C | 1-Nitrocoronene | ~70-80% |
Step 2: Reduction of 1-Nitrocoronene to 1-Aminocoronene
The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method using tin(II) chloride is described below.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1-nitrocoronene (1.0 g, 2.90 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (10 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.27 g, 14.5 mmol) portion-wise to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 3 hours. The yellow suspension should gradually turn into a clear solution.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and make it strongly alkaline by the slow addition of concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude 1-aminocoronene can be purified by recrystallization from a suitable solvent such as chlorobenzene or by column chromatography.
Data Presentation:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| 1-Nitrocoronene | SnCl₂·2H₂O, Conc. HCl | Ethanol | 3 h | Reflux | 1-Aminocoronene | ~80-90% |
Step 3: Diazotization of 1-Aminocoronene and Hydrolysis to Coronene-1-OL
This two-part final step involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to the desired hydroxyl group.
Experimental Protocol:
-
Diazotization:
-
In a beaker, dissolve 1-aminocoronene (0.5 g, 1.59 mmol) in a mixture of glacial acetic acid (20 mL) and propionic acid (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.13 g, 1.88 mmol) in concentrated sulfuric acid (5 mL) by carefully adding the sodium nitrite to the cold acid.
-
Add the nitrosylsulfuric acid solution dropwise to the stirred solution of 1-aminocoronene, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Hydrolysis:
-
In a separate flask, bring a mixture of water (50 mL) and concentrated sulfuric acid (5 mL) to a boil.
-
Carefully and slowly add the cold diazonium salt solution to the boiling acidic water. Vigorous nitrogen evolution will be observed.
-
Continue boiling for 30 minutes after the addition is complete.
-
Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and dried.
-
-
Purification: The crude Coronene-1-OL can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
Data Presentation:
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Product | Yield |
| 1-Aminocoronene | NaNO₂, H₂SO₄ | Acetic Acid, Propionic Acid | 30 min (diazotization) | 0-5 °C | Coronene-1-OL | ~40-50% |
| H₂O, H₂SO₄ | Water | 30 min (hydrolysis) | Boiling |
Derivatization of Coronene-1-OL
The hydroxyl group of Coronene-1-OL provides a versatile handle for the synthesis of a wide array of derivatives. Standard organic chemistry transformations can be applied.
Caption: Potential derivatization pathways for Coronene-1-OL.
General Protocol for Ether Synthesis (Williamson Ether Synthesis)
-
Deprotonation: Suspend Coronene-1-OL in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base (e.g., NaH, K₂CO₃) and stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Alkylation: Add the desired alkyl halide (R-X) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux) and monitor by TLC.
-
Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
General Protocol for Ester Synthesis
-
Reaction Setup: Dissolve Coronene-1-OL in a suitable solvent (e.g., pyridine, dichloromethane with a base like triethylamine).
-
Acylation: Add the desired acylating agent (e.g., an acid chloride, R-COCl, or an anhydride, (RCO)₂O) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, -C=O).
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
Coronene and its derivatives are polycyclic aromatic hydrocarbons and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) as they may be carcinogenic.
-
Concentrated acids and strong bases are corrosive and should be handled in a fume hood.
-
Reactions involving flammable solvents should be performed away from ignition sources.
-
Diazonium salts can be explosive when dry and should be kept in solution and handled with care.
Coronen-1-OL: A Versatile Building Block for Supramolecular Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coronen-1-OL, a hydroxyl-functionalized derivative of the polycyclic aromatic hydrocarbon coronene, presents a unique platform for the construction of advanced supramolecular architectures. Its planar, rigid coronene core provides strong π-π stacking interactions, while the hydroxyl group offers a site for hydrogen bonding and further functionalization. These characteristics make this compound an attractive building block for creating a variety of self-assembled nanomaterials with potential applications in drug delivery, sensing, and organic electronics. This document provides an overview of its properties, potential applications, and detailed protocols for its synthesis and the characterization of its supramolecular assemblies.
Physicochemical Properties of this compound
While specific experimental data for this compound is limited in the current literature, its fundamental properties can be derived from computational data and comparison with the parent coronene molecule.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₂O | PubChem CID: 57773965[1] |
| Molecular Weight | 316.35 g/mol | PubChem CID: 57773965[1] |
| Appearance | Expected to be a yellow or orange solid | Inferred from Coronene |
| Solubility | Poorly soluble in water, soluble in organic solvents like THF, Chloroform | Inferred from Coronene |
| UV-Vis Absorption (in CH₂Cl₂) | λmax ≈ 300-450 nm | Inferred from Coronene |
| Fluorescence Emission (in CH₂Cl₂) | λem ≈ 450-550 nm | Inferred from Coronene |
Applications in Supramolecular Chemistry
The unique structural features of this compound enable its use in a variety of supramolecular applications:
-
Drug Delivery: The hydrophobic coronene core can encapsulate poorly water-soluble drugs through non-covalent interactions. The hydroxyl group can be further modified with targeting ligands or hydrophilic polymers to enhance biocompatibility and specificity.
-
Organic Electronics: The ability of coronene derivatives to self-assemble into ordered columnar structures through π-π stacking makes them promising materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydroxyl group can influence the packing and electronic properties of these assemblies.
-
Sensing: Supramolecular assemblies of this compound can exhibit changes in their photophysical properties upon binding to specific analytes, forming the basis for fluorescent sensors.
-
Nanomaterials: this compound can serve as a fundamental building block for the bottom-up fabrication of complex nanostructures such as nanofibers, nanorods, and vesicles.
Experimental Protocols
Synthesis of this compound
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic pathway for this compound from coronene.
Materials:
-
Coronene
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Organic solvents (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Nitration of Coronene:
-
Dissolve coronene in a minimal amount of concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture onto ice to precipitate the product.
-
Filter, wash with water until neutral, and dry the crude 1-nitrocoronene.
-
Purify the product by column chromatography on silica gel.
-
-
Reduction of 1-Nitrocoronene to 1-Aminocoronene:
-
Suspend 1-nitrocoronene in a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate and reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.
-
Extract the 1-aminocoronene with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography.
-
-
Diazotization of 1-Aminocoronene and Hydrolysis to this compound:
-
Dissolve 1-aminocoronene in dilute sulfuric acid at 0-5°C.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt.
-
Gently heat the solution of the diazonium salt to induce hydrolysis. Nitrogen gas will be evolved.
-
Cool the reaction mixture and extract the this compound with an appropriate organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the final product by column chromatography.
-
Characterization: The synthesized this compound should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Preparation of Supramolecular Assemblies
The self-assembly of this compound into supramolecular structures is primarily driven by π-π stacking and hydrogen bonding. The following is a general protocol for inducing self-assembly in solution.
Workflow for the Preparation and Characterization of this compound Assemblies:
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Coronen-1-OL
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Coronen-1-OL, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) coronene. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This protocol is suitable for researchers, scientists, and drug development professionals working with PAH derivatives and requiring a reliable analytical technique for quantification and purity assessment.
Introduction
This compound is a hydroxylated metabolite of coronene, a seven-ring polycyclic aromatic hydrocarbon.[1][2][3] The analysis of such PAH derivatives is crucial in various fields, including environmental monitoring, toxicology, and drug metabolism studies. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of PAHs and their metabolites due to its high resolution, sensitivity, and versatility.[4][5] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B |
| 2-15 min: 60% to 95% B | |
| 15-20 min: 95% B | |
| 20-22 min: 95% to 60% B | |
| 22-25 min: 60% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Logical workflow for the HPLC analysis of this compound.
Results and Discussion
The developed HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The method was validated for linearity, precision, and accuracy.
System Suitability
System suitability was evaluated by injecting five replicate injections of a 50 µg/mL standard solution. The results are summarized in Table 2.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
Method Validation
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of 0.9998. The precision of the method was determined by analyzing six replicate preparations of a 50 µg/mL sample, with the relative standard deviation (%RSD) of the peak areas being less than 2%. The accuracy was assessed by spike and recovery experiments at three different concentration levels, with recoveries ranging from 98.5% to 101.2%.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | 0.9998 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.
Signaling Pathway and Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample reception to final data analysis.
Caption: Overall experimental workflow from preparation to reporting.
References
- 1. This compound | C24H12O | CID 57773965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coronene - Wikipedia [en.wikipedia.org]
- 3. Coronene | C24H12 | CID 9115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Documents download module [ec.europa.eu]
Application Note and Protocol for Measuring the Emission Spectrum of Coronen-1-OL
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coronen-1-OL is a hydroxylated derivative of coronene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties. The introduction of a hydroxyl group can significantly influence the electronic structure and, consequently, the emission spectrum of the parent molecule. This application note provides a detailed experimental protocol for measuring the emission spectrum of this compound. The described methodology is crucial for researchers in materials science, photochemistry, and drug development who are interested in characterizing the luminescent properties of novel coronene derivatives.
Core Principles
Fluorescence spectroscopy is the primary technique used to measure the emission spectrum of fluorescent molecules like this compound.[1][2] This process involves exciting the molecule with a specific wavelength of light, causing it to move to a higher electronic state. As the molecule returns to its ground state, it emits photons, creating an emission spectrum that is characteristic of the molecule's electronic structure. The key parameters in fluorescence spectroscopy are the excitation wavelength (λex) and the emission wavelength (λem). The difference between the excitation and emission maxima is known as the Stokes shift, a critical parameter in the application of fluorescent probes.[3][4]
Experimental Setup and Materials
A standard spectrofluorometer is required for measuring the emission spectrum. The essential components of the setup include a light source (typically a Xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube - PMT).[5]
Materials:
-
This compound sample
-
Spectroscopy-grade solvent (e.g., cyclohexane, chloroform, or acetonitrile)[6][7]
-
Non-fluorescent quartz cuvettes (10 mm path length)[7]
-
Volumetric flasks and pipettes for sample preparation
-
Ultrasonic bath for sample dissolution
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible emission spectra. The following protocol is recommended for preparing this compound solutions.
-
Solvent Selection: Choose a spectroscopy-grade solvent in which this compound is readily soluble and that has minimal fluorescence in the region of interest. Cyclohexane is often a good choice for nonpolar PAHs, while chloroform or acetonitrile can be used for more polar derivatives.[6][7]
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Use an ultrasonic bath to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to achieve a final concentration suitable for fluorescence measurements. An initial concentration of approximately 100 µg/L is a good starting point.[7]
-
It is crucial to work with dilute solutions to avoid inner filter effects and self-absorption, which can distort the emission spectrum.
-
Instrument Setup and Calibration
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Cuvette Handling: Clean the quartz cuvette thoroughly. Rinse it with the solvent before filling it with the sample solution. Ensure the optical surfaces are clean and free of fingerprints.
-
Blank Measurement: Fill a cuvette with the pure solvent and record its emission spectrum. This will serve as a background to be subtracted from the sample's spectrum.
Measurement of the Emission Spectrum
-
Determine Excitation Wavelength (λex):
-
First, an absorption spectrum of the this compound solution should be measured using a UV-Vis spectrophotometer to identify the absorption maxima.
-
Set the spectrofluorometer to measure an excitation spectrum. Scan a range of excitation wavelengths while monitoring the emission at a fixed wavelength (typically at an estimated emission maximum). The peak of this spectrum will give the optimal excitation wavelength. For coronene derivatives, excitation is often performed in the UV range.[6] For instance, a methyl-substituted coronene amide analogue was excited at 323 nm.[6]
-
-
Acquire the Emission Spectrum:
-
Set the excitation monochromator to the determined optimal excitation wavelength (λex).
-
Scan the emission monochromator over a range of wavelengths to collect the emitted light. The range should be broad enough to capture the entire emission profile (e.g., from λex + 10 nm to 700 nm).
-
Use appropriate slit widths for both excitation and emission monochromators to balance spectral resolution and signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from the sample's emission spectrum.
-
Normalize the resulting spectrum to the highest intensity peak (set to 100% or 1.0).
-
Data Presentation
Quantitative data from the emission spectrum measurement of a hypothetical this compound sample are summarized in the table below. Note that these values are illustrative and should be determined experimentally. For comparison, data for a related methyl-substituted coronene amide analogue is included.[6]
| Parameter | This compound (Hypothetical) | Methyl-substituted Coronene Amide Analogue[6] |
| Solvent | Cyclohexane | Chloroform |
| Excitation Wavelength (λex) | ~330 nm | 323 nm |
| Emission Maxima (λem) | ~435 nm, 460 nm, 490 nm | 429 nm, 455 nm, 484 nm |
| Stokes Shift | ~105 nm | ~100 nm |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for measuring the emission spectrum of this compound.
Caption: Workflow for Emission Spectrum Measurement.
Conclusion
This application note provides a comprehensive protocol for the accurate measurement of the emission spectrum of this compound. By following these guidelines for sample preparation, instrument setup, and data acquisition, researchers can obtain high-quality, reproducible spectral data. This information is fundamental for the characterization of new coronene-based materials and for their potential application in areas such as organic electronics, bioimaging, and sensing.
References
- 1. scian.cl [scian.cl]
- 2. chem.kuleuven.be [chem.kuleuven.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAHs: simple analysis with high detection limits – secrets of science [shimadzu-webapp.eu]
Application Notes and Protocols for Thin-Film Deposition of Coronen-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of thin-film deposition techniques for Coronen-1-OL, a functionalized polycyclic aromatic hydrocarbon with potential applications in drug delivery and bio-imaging. The following sections detail protocols for common deposition methods, characterization techniques, and potential biological applications, including hypothetical signaling pathways.
Thin-Film Deposition Techniques
This compound thin films can be prepared using both solution-based and vacuum-based methods. The choice of technique will depend on the desired film properties, substrate compatibility, and scalability of the process.
Solution-Based Deposition
1.1.1. Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates[2]. The process involves depositing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid evenly, and the solvent evaporates to leave a thin film[2][3].
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform, toluene) at a concentration ranging from 1 to 10 mg/mL. The exact concentration will influence the final film thickness[4].
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide, quartz) thoroughly. A common procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. For some applications, a hydrophilic surface treatment may be beneficial[3].
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often employed: a low-speed spin (e.g., 500-1000 rpm for 10-20 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm for 30-60 seconds) to achieve the desired thickness[2][5].
-
-
Annealing: Post-deposition annealing can improve film crystallinity and remove residual solvent. Anneal the coated substrate on a hotplate or in an oven at a temperature below the decomposition temperature of this compound (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes)[4].
1.1.2. Bar Coating
Bar coating is a scalable method suitable for producing large-area films with controlled thickness[6]. A wire-wound bar is used to spread the solution over the substrate, and the film thickness is determined by the wire diameter and the solution's properties[6][7].
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound with a slightly higher viscosity than for spin coating, typically in the range of 5-20 mg/mL in a solvent like chlorobenzene or p-xylene.
-
Substrate Preparation: Clean and prepare the substrate as described for spin coating.
-
Deposition:
-
Fix the substrate on a flat surface.
-
Place a wire-wound bar (Mayer rod) at one end of the substrate.
-
Dispense a line of the this compound solution in front of the bar.
-
Draw the bar across the substrate at a constant, slow speed (e.g., 1-10 mm/s)[8][9]. The coating speed is a critical parameter for controlling film morphology[8][9].
-
-
Drying and Annealing: Allow the film to dry at ambient conditions or on a heated stage. Subsequent annealing, similar to the spin coating process, can be performed to enhance film quality.
Physical Vapor Deposition (PVD)
Physical vapor deposition encompasses a family of techniques where a material is vaporized in a vacuum and deposited onto a substrate. Thermal evaporation is a common PVD method for small organic molecules[10][11].
1.2.1. Thermal Evaporation
In thermal evaporation, a solid material is heated in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on a cooler substrate to form a thin film[11][12]. This technique offers high purity films with precise thickness control.
Experimental Protocol:
-
Source Preparation: Place a small amount of high-purity this compound powder or crystals into a refractory metal boat (e.g., tungsten, tantalum) or a Knudsen cell within the vacuum chamber.
-
Substrate Mounting: Mount the cleaned substrate on a holder positioned above the evaporation source. The substrate can be heated or cooled to control film morphology.
-
Evacuation: Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination and ensure a long mean free path for the evaporated molecules.
-
Deposition:
-
Gradually heat the evaporation source until the this compound starts to sublime. The deposition rate is controlled by the source temperature. For many organic small molecules, evaporation occurs at temperatures below 600 °C[11][13].
-
Monitor the film thickness in real-time using a quartz crystal microbalance. A typical deposition rate for organic molecules is 0.1-1 Å/s.
-
-
Cooling: After reaching the desired thickness, turn off the heating source and allow the substrate to cool down before venting the chamber.
Table 1: Summary of Deposition Parameters (Illustrative)
| Parameter | Spin Coating | Bar Coating | Thermal Evaporation |
| Solution Concentration | 1-10 mg/mL | 5-20 mg/mL | N/A (Solid Source) |
| Solvent | Chloroform, Toluene | Chlorobenzene, p-Xylene | N/A |
| Spin Speed | 500-6000 rpm | N/A | N/A |
| Coating Speed | N/A | 1-10 mm/s | N/A |
| Deposition Rate | N/A | N/A | 0.1-1 Å/s |
| Substrate Temperature | Room Temperature | Room Temp. to 80 °C | -50 to 100 °C |
| Annealing Temperature | 80-120 °C | 80-120 °C | Post-deposition annealing possible |
| Typical Film Thickness | 10-200 nm | 20-500 nm | 5-500 nm |
Note: The values in this table are illustrative and should be optimized for specific experimental conditions and desired film properties.
Thin-Film Characterization
A variety of techniques can be employed to characterize the structural, morphological, and optical properties of this compound thin films.
Table 2: Characterization Techniques and Expected Observations (Illustrative)
| Technique | Parameter Measured | Expected Observations for this compound Films |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size | Smooth, uniform films with low root-mean-square (RMS) roughness. Crystalline domains may be visible depending on deposition conditions.[14][15] |
| Scanning Electron Microscopy (SEM) | Surface morphology, large-scale features | Uniform and crack-free films. Can reveal larger structural defects.[16] |
| UV-Visible Spectroscopy | Optical absorption, bandgap | Characteristic absorption peaks in the UV and visible regions, typical for polycyclic aromatic hydrocarbons.[17][18][19] |
| Raman Spectroscopy | Vibrational modes, molecular structure | Characteristic Raman peaks corresponding to the C-C and C-H vibrations of the coronene core and the C-O vibration of the hydroxyl group.[20][21][22][23][24] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, molecular bonds | Absorption bands corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and O-H stretching of the hydroxyl group.[25][26] |
| X-ray Diffraction (XRD) | Crystallinity, molecular packing | Diffraction peaks indicating the degree of crystallinity and the orientation of the molecules within the film. |
Application Notes for Drug Development
Functionalized coronene derivatives have shown promise in biomedical applications, including drug delivery and cellular imaging, owing to their biocompatibility and unique photophysical properties[27][28][29].
Potential as a Drug Delivery Vehicle
The planar structure of this compound allows for π-π stacking interactions with aromatic drug molecules, while the hydroxyl group provides a site for further functionalization to improve biocompatibility and targeting.
Hypothetical Drug Loading and Release Workflow:
Caption: Hypothetical workflow for drug loading onto and release from a this compound thin film.
Postulated Cellular Uptake and Signaling Pathway
The cellular uptake of this compound-based drug delivery systems is likely to occur via endocytosis, a common mechanism for nanoparticles[30][31][32][33][34]. Once inside the cell, the acidic environment of the endosome could trigger the release of the drug, which can then induce a cytotoxic response in cancer cells. While the specific signaling pathways affected by this compound are unknown, some oxygenated PAHs have been shown to induce genotoxicity and cytotoxicity[35][36][37][38][39].
Hypothetical Signaling Pathway for Cytotoxicity:
Caption: Postulated signaling pathway for this compound-mediated drug delivery and cytotoxicity.
Disclaimer: The experimental protocols, quantitative data, and biological pathways described in these application notes are based on general principles and data from related compounds. Specific parameters for this compound may vary and require optimization. The biological mechanisms are hypothetical and require experimental validation.
References
- 1. Coronene - Wikipedia [en.wikipedia.org]
- 2. Spin coating - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Motion-Programmed Bar-Coating Method with Controlled Gap for High-Speed Scalable Preparation of Highly Crystalline Organic Semiconductor Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. svc.org [svc.org]
- 11. korvustech.com [korvustech.com]
- 12. moorfield.co.uk [moorfield.co.uk]
- 13. stinstruments.com [stinstruments.com]
- 14. spectraresearch.com [spectraresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-level theoretical benchmark investigations of the UV-vis absorption spectra of paradigmatic polycyclic aromatic hydrocarbons as models for graphene quantum dots | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 20. bohrium.com [bohrium.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. A comparative study of ATR-FTIR, UV-visible and fluorescence spectroscopy combined with chemometrics for quantification of squalene in extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 28. Supramolecular Assembly of Coronene Derivatives for Drug Delivery [acs.figshare.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 31. researchgate.net [researchgate.net]
- 32. Intracellular trafficking and cellular uptake mechanism of PHBV nanoparticles for targeted delivery in epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake [mdpi.com]
- 34. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In vitro genotoxicity potential investigation of 7 oxy-PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. In vitro genotoxicity potential investigation of 7 oxy‐PAHs | Semantic Scholar [semanticscholar.org]
- 39. researchwithrowan.com [researchwithrowan.com]
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) Utilizing Coronene Derivatives
Disclaimer: To date, there is a notable absence of published scientific literature detailing the specific use of Coronen-1-OL in the fabrication of organic field-effect transistors (OFETs). The following application notes and protocols are therefore based on established methodologies for OFET fabrication using other functionalized polycyclic aromatic hydrocarbons (PAHs) and coronene derivatives. The provided data is hypothetical and serves as an illustrative example of expected performance metrics for a p-type coronene-based OFET.
Introduction
Coronene, a disc-shaped polycyclic aromatic hydrocarbon, and its derivatives are promising materials for organic electronics due to their inherent charge-carrying capabilities and potential for self-assembly into ordered structures conducive to charge transport. Functionalization of the coronene core, for instance with hydroxyl groups as in this compound, is a strategy to modify its electronic properties, solubility, and thin-film morphology. Theoretical studies suggest that the introduction of functional groups can significantly influence the charge transport characteristics of coronene. While experimental data for this compound is not available, this document provides a generalized framework for the fabrication and characterization of OFETs using a hypothetical functionalized coronene derivative.
Quantitative Data Summary
The performance of an OFET is characterized by several key parameters. The table below presents hypothetical yet realistic performance data for a solution-processed OFET employing a functionalized coronene derivative as the p-type semiconductor.
| Parameter | Symbol | Value | Units |
| Hole Mobility | µ | 0.1 - 1.5 | cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | > 105 | |
| Threshold Voltage | Vth | -10 to -20 | V |
| Subthreshold Swing | SS | 0.5 - 1.5 | V/decade |
| Channel Length | L | 50 | µm |
| Channel Width | W | 1000 | µm |
| Gate Dielectric | SiO2 (300 nm) | ||
| Dielectric Capacitance | Ci | ~11.5 | nF/cm² |
Experimental Protocols
The following protocols outline the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method for the organic semiconductor.
3.1. Substrate Preparation
-
Cleaning: Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Sonicate the substrate sequentially in acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10 minutes to remove any organic residues and to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
3.2. Dielectric Surface Modification
To improve the interface between the dielectric and the organic semiconductor and to reduce charge trapping, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).
-
Prepare a 2 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.
-
Immerse the cleaned substrate in the OTS solution for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrate with fresh toluene to remove any excess OTS.
-
Anneal the substrate at 120°C for 20 minutes to promote the formation of a dense monolayer.
3.3. Organic Semiconductor Deposition
Solution-shearing is a suitable technique for depositing a crystalline thin film of the coronene derivative.
-
Prepare a solution of the functionalized coronene derivative (e.g., 5 mg/mL) in a high-boiling point solvent such as chloroform, chlorobenzene, or dichlorobenzene.
-
Place the surface-modified substrate on a heated stage (temperature will be dependent on the specific coronene derivative and solvent).
-
Position a shearing blade (e.g., a clean glass slide) at a small angle (~0.5°) to the substrate.
-
Dispense a small volume of the semiconductor solution in front of the blade.
-
Move the blade at a constant, slow speed (e.g., 0.1 mm/s) across the substrate to deposit a uniform thin film.
-
Anneal the film at a temperature optimized for the specific material to improve crystallinity (e.g., 100-150°C).
3.4. Source and Drain Electrode Deposition
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a 50 nm layer of gold (Au) via thermal evaporation at a rate of ~0.1 Å/s under high vacuum (< 10⁻⁶ Torr). A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) may be deposited prior to the gold.
3.5. Device Characterization
-
Perform all electrical measurements in a nitrogen-filled glovebox or under vacuum using a semiconductor parameter analyzer.
-
Measure the transfer characteristics by sweeping the gate voltage (Vg) at a constant source-drain voltage (Vsd).
-
Measure the output characteristics by sweeping the source-drain voltage (Vsd) at various constant gate voltages (Vg).
-
Calculate the field-effect mobility in the saturation regime using the following equation: Isd = (W/2L) * Ci * µ * (Vg - Vth)² where Isd is the source-drain current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, µ is the mobility, Vg is the gate voltage, and Vth is the threshold voltage.
Visualizations
Diagram of the OFET Fabrication Workflow
Caption: Workflow for the fabrication of a solution-processed coronene-based OFET.
Conceptual Diagram of a Bottom-Gate, Top-Contact OFET
Caption: Structure of a bottom-gate, top-contact organic field-effect transistor.
Application of Coronen-1-OL in Sensing and Detection: A Review of a Niche Fluorophore
Coronen-1-OL, a hydroxyl-functionalized derivative of coronene, possesses a rigid, planar structure and an extended π-conjugated system, which are characteristic features of fluorescent probes. The presence of a hydroxyl group offers a potential site for interaction with analytes, which could modulate its fluorescence properties, forming the basis for a sensing mechanism.
Potential Sensing Mechanisms
The sensing mechanism of a fluorophore like this compound would likely rely on processes that alter its fluorescence emission upon interaction with a target analyte. These mechanisms could include:
-
Photoinduced Electron Transfer (PET): The analyte could act as an electron donor or acceptor, quenching the fluorescence of this compound.
-
Förster Resonance Energy Transfer (FRET): If paired with a suitable dye, the interaction with an analyte could change the distance or orientation between this compound (as a donor or acceptor) and the dye, leading to a change in FRET efficiency.
-
Excited-State Proton Transfer (ESPT): The hydroxyl group could participate in ESPT, and the presence of an analyte could influence this process, leading to a change in the emission spectrum.
-
Formation of a Complex: The analyte could bind to the hydroxyl group or the aromatic system, leading to the formation of a new complex with different photophysical properties.
Hypothetical Experimental Workflow
Below is a generalized experimental workflow for evaluating the sensing capabilities of a novel fluorophore like this compound. This protocol is a hypothetical framework and would require significant optimization for any specific application.
Caption: A generalized workflow for the development of a sensor based on a novel fluorophore.
Data Presentation
Due to the lack of specific studies on this compound as a sensor, no quantitative data can be presented. In a typical application note, this section would contain tables summarizing key performance metrics such as:
-
Table 1: Photophysical Properties of this compound. (e.g., Absorption maxima, Emission maxima, Molar extinction coefficient, Fluorescence quantum yield, Fluorescence lifetime).
-
Table 2: Sensing Performance of this compound for a Specific Analyte. (e.g., Analyte, Linear range, Limit of Detection (LoD), Selectivity against common interferents, Response time).
Detailed Experimental Protocols
The following are hypothetical, generalized protocols that would be adapted for studying the sensing properties of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound, Spectroscopic grade solvent (e.g., DMSO, DMF, or a suitable organic solvent in which this compound is soluble and stable).
-
Procedure:
-
Accurately weigh a precise amount of this compound using a microbalance.
-
Dissolve the weighed this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Store the stock solution in a dark, airtight container at an appropriate temperature (e.g., 4°C) to prevent degradation.
-
Protocol 2: Fluorescence Titration Experiment
-
Materials: this compound stock solution, Buffer solution of desired pH, Stock solution of the target analyte, Spectrofluorometer.
-
Procedure:
-
Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound (e.g., 10 µM) in the buffer.
-
Add increasing concentrations of the analyte stock solution to the cuvettes.
-
Ensure the total volume and the concentration of the solvent from the stock solutions are constant across all samples.
-
Incubate the solutions for a specific period to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of this compound.
-
Plot the change in fluorescence intensity or wavelength as a function of the analyte concentration.
-
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway for a "turn-off" fluorescence sensor based on Photoinduced Electron Transfer (PET).
Caption: A potential PET-based fluorescence quenching mechanism for a this compound sensor.
Conclusion
While this compound possesses structural features that are promising for sensing applications, there is a notable absence of published research detailing its use in this field. The information presented here is based on the general principles of fluorescence spectroscopy and sensor design, and serves as a hypothetical framework for future investigations. Further research is required to synthesize, characterize, and evaluate the sensing capabilities of this compound for various analytes. Such studies would be crucial in establishing its potential as a novel molecular probe for researchers, scientists, and drug development professionals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Coronen-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Coronen-1-OL. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a hydroxyl group onto the coronene core?
A1: Direct hydroxylation of coronene is challenging due to its relatively inert C-H bonds. Therefore, multi-step synthetic routes are typically employed. The most common strategies involve the introduction of a functional group that can be subsequently converted to a hydroxyl group. Two promising pathways are:
-
Friedel-Crafts Acylation followed by Baeyer-Villiger Oxidation: This involves introducing an acetyl group onto the coronene ring, which is then oxidized to an acetate ester and subsequently hydrolyzed.
-
Nitration, Reduction, and Diazotization: This classic method involves the nitration of coronene, reduction of the nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group via a diazonium salt.
Q2: I am observing low yields in my Friedel-Crafts acylation of coronene. What are the potential causes and solutions?
A2: Low yields in Friedel-Crafts acylation of coronene can stem from several factors. Coronene's low solubility can be a significant hurdle. Additionally, the choice of Lewis acid catalyst and reaction conditions are critical. Over-acylation or side reactions can also reduce the yield of the desired mono-acetylated product.
Q3: My Baeyer-Villiger oxidation of acetylcoronene is not proceeding to completion. How can I improve the conversion?
A3: Incomplete Baeyer-Villiger oxidation can be due to several reasons. The choice of peroxy acid is crucial, with more reactive peroxy acids like trifluoroperacetic acid often being more effective than m-CPBA for electron-deficient ketones. Reaction temperature and time are also important parameters to optimize. The presence of any unreacted starting material from the acylation step can also complicate the reaction mixture.
Q4: I am struggling with the purification of my coronene derivatives. What are the recommended methods?
A4: The purification of coronene derivatives is often challenging due to their poor solubility and tendency to aggregate. Column chromatography on silica gel or alumina is a common method. Recrystallization from high-boiling point solvents such as trichlorobenzene or quinoline can also be effective. In some cases, sublimation under high vacuum may be a viable purification technique for thermally stable derivatives.
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation of Coronene
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Poor solubility of coronene in the reaction solvent. | Use a higher boiling point solvent with good dissolving power for PAHs, such as nitrobenzene or 1,2-dichlorobenzene. |
| Inactive or insufficient Lewis acid catalyst. | Use a freshly opened or purified Lewis acid (e.g., AlCl₃, FeCl₃). Increase the molar equivalents of the catalyst. | |
| Formation of multiple products | Over-acylation (di- or tri-acylation). | Use a milder Lewis acid catalyst (e.g., ZnCl₂). Reduce the reaction time and/or temperature. Use a stoichiometric amount of the acylating agent. |
| Isomer formation. | The regioselectivity of Friedel-Crafts reactions on large PAHs can be difficult to control. Careful optimization of the catalyst and solvent system may favor one isomer. Characterization of the product mixture is crucial. | |
| Decomposition of starting material | Harsh reaction conditions. | Lower the reaction temperature and monitor the reaction progress closely. |
Inefficient Baeyer-Villiger Oxidation of Acetylcoronene
| Symptom | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficiently reactive peroxy acid. | Use a more powerful oxidizing agent like trifluoroperacetic acid, prepared in situ from trifluoroacetic anhydride and hydrogen peroxide. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for potential side reactions. | |
| Formation of byproducts | Decomposition of the peroxy acid. | Add the peroxy acid in portions. Use a buffered system if the reaction is sensitive to pH changes. |
| Rearrangement of the coronene core. | This is less likely but possible under harsh acidic conditions. Use milder reaction conditions or a different catalyst system. |
Challenges in the Diazotization of Aminocoronene
| Symptom | Potential Cause | Suggested Solution |
| Low yield of this compound | Instability of the diazonium salt. | Perform the diazotization at low temperatures (0-5 °C) and use the diazonium salt immediately in the subsequent hydrolysis step. |
| Incomplete diazotization. | Ensure complete dissolution of the aminocoronene, which may require the use of strong acids. Use a slight excess of sodium nitrite. | |
| Formation of azo compounds | Self-coupling of the diazonium salt. | Maintain a low concentration of the diazonium salt and avoid exposure to light. |
| Formation of side products | Reaction of the diazonium salt with other nucleophiles. | Ensure a high concentration of water during the hydrolysis step to favor the formation of the phenol. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Coronene-1-OL via Baeyer-Villiger Oxidation
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Friedel-Crafts Acylation | Coronene, Acetyl chloride, AlCl₃, Nitrobenzene | 25-60 | 2-12 | 40-60 |
| Baeyer-Villiger Oxidation | Acetylcoronene, m-CPBA, Dichloromethane | 25-40 | 12-48 | 50-70 |
| Hydrolysis | Coronene acetate, NaOH, Ethanol/Water | 80-100 | 2-6 | 85-95 |
Note: Yields are estimates based on similar reactions with polycyclic aromatic hydrocarbons and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Coronene-1-OL via Friedel-Crafts Acylation and Baeyer-Villiger Oxidation
Step A: Synthesis of Acetylcoronene (Friedel-Crafts Acylation)
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add coronene (1.0 g, 3.3 mmol) and dry nitrobenzene (50 mL).
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Stir the suspension and cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (0.53 g, 4.0 mmol) in portions.
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Add acetyl chloride (0.28 mL, 4.0 mmol) dropwise to the stirring suspension.
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Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a toluene/hexane gradient to yield acetylcoronene.
Step B: Synthesis of Coronene Acetate (Baeyer-Villiger Oxidation)
-
Dissolve acetylcoronene (0.5 g, 1.46 mmol) in dry dichloromethane (30 mL) in a round-bottom flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (77%, 0.40 g, 1.75 mmol) in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel (eluent: dichloromethane/hexane) to obtain coronene acetate.
Step C: Synthesis of this compound (Hydrolysis)
-
Dissolve coronene acetate (0.3 g, 0.84 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (10 mL).
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Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize it with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from toluene to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound via the Baeyer-Villiger oxidation pathway.
Caption: Troubleshooting logic for improving the synthesis yield of this compound.
Technical Support Center: Purification of Coronen-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Coronen-1-OL. Given the limited specific literature on the purification of this particular compound, this guide is based on the known physicochemical properties of coronene and general principles of purifying polycyclic aromatic compounds.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. These properties are crucial for designing and troubleshooting purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₂O | [1] |
| Molecular Weight | 316.3 g/mol | [1] |
| Appearance | Expected to be a yellow solid (based on coronene) | [2] |
| Solubility | Very soluble in benzene, toluene, and dichloromethane; sparingly soluble in ethanol; likely poorly soluble in water. | [2] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: Why is the recovery of this compound from my chromatography column very low or zero?
Answer:
Several factors could contribute to poor recovery:
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Decomposition on the Stationary Phase: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[3]
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Irreversible Adsorption: The planar structure of this compound might lead to strong, irreversible binding to the stationary phase.
-
Poor Solubility: The compound may not be soluble enough in the mobile phase to elute from the column.[3]
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Precipitation on the Column: If the sample is loaded in a solvent it is highly soluble in, it might precipitate when it comes into contact with a less polar mobile phase.
Troubleshooting Steps:
-
Change the Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Modify the Mobile Phase: Increase the polarity of your eluent system gradually. The addition of a more polar solvent like dichloromethane or a small amount of methanol might be necessary.
-
Check Compound Stability: Perform a stability test on a small scale using TLC to see if your compound degrades on silica gel.[3]
-
Solid Loading: Adsorb your crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This can prevent precipitation issues.
Question: I'm observing co-elution of impurities with my this compound. How can I improve the separation?
Answer:
Co-elution typically occurs when the impurities have a similar polarity to the target compound.
Troubleshooting Steps:
-
Optimize the Solvent System: Use a shallower solvent gradient during elution to increase the resolution between your compound and the impurities.
-
Try a Different Chromatographic Technique: If flash chromatography is not providing sufficient separation, consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column).
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]
-
Column Loading: Overloading the column can lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Question: My compound is showing significant tailing or is eluting as a very broad peak. What can I do?
Answer:
Peak tailing or broadening is often caused by undesirable interactions between the compound and the stationary phase or by solubility issues.
Troubleshooting Steps:
-
Increase Eluent Polarity: Once the compound begins to elute, a slight increase in the polarity of the mobile phase can help to sharpen the peak and reduce tailing.[3]
-
Use a Different Stationary Phase: If tailing is severe, it may be due to strong interactions with the silica. Switching to alumina or a bonded-phase silica could resolve the issue.
-
Ensure Complete Dissolution: Make sure your compound is fully dissolved in the mobile phase before it enters the column bed.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying this compound?
For a polycyclic aromatic compound like this compound, standard silica gel is a common starting point. However, due to the potential for strong adsorption and degradation, neutral alumina can be a good alternative. For higher resolution, reversed-phase silica (C18) is often used in HPLC.
Q2: How do I select an appropriate solvent system for column chromatography?
The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of this compound being around 0.2-0.4. Given the non-polar nature of the coronene backbone, a good starting point would be a mixture of a non-polar solvent like hexane or toluene and a slightly more polar solvent like dichloromethane or ethyl acetate.
Q3: How can I determine the purity of my final this compound sample?
Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities with different chemical structures.
-
Mass Spectrometry (MS): Can help to identify the molecular weights of any co-eluting impurities.
Q4: What are some potential impurities I should be aware of?
Impurities can originate from the starting materials, side reactions, or degradation. For this compound, potential impurities could include unreacted starting materials, isomers, or oxidation products. Impurity profiling using techniques like LC-MS is crucial for identifying these unknown components.[5][6]
Experimental Protocols
Protocol 1: Flash Column Chromatography for this compound Purification
This protocol provides a general methodology for purifying this compound using flash column chromatography.
-
Slurry Preparation:
-
In a beaker, mix silica gel with the initial, least polar solvent system you plan to use for elution.
-
Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped.
-
-
Column Packing:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent. The top of the silica bed should not be allowed to run dry.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting solvent system, gradually increasing the polarity as needed based on TLC analysis of the fractions.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a suitable ratio of A and B (e.g., 50:50), then increase the percentage of B over time to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength where this compound shows strong absorbance (this would need to be determined experimentally, likely in the UV range).
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile). Ensure the sample is fully dissolved and filtered before injection.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common chromatography issues.
References
- 1. This compound | C24H12O | CID 57773965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coronene - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Coronen-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Coronen-1-OL in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in many common organic solvents?
A1: this compound possesses a large, planar, and rigid polycyclic aromatic hydrocarbon (PAH) structure. This molecular architecture leads to strong intermolecular π-π stacking interactions, making it energetically unfavorable for solvent molecules to surround and solvate individual this compound molecules. While the hydroxyl (-OH) group adds some polarity, the overwhelmingly nonpolar nature of the coronene backbone dominates its solubility characteristics.
Q2: What are the most promising organic solvents for dissolving this compound?
A2: Based on the solubility of the parent compound, coronene, aromatic solvents are generally the most effective. Solvents like toluene, benzene, and dichloromethane are recommended as starting points.[1] Chlorinated solvents such as chloroform have also been reported to be effective for coronene.[1]
Q3: Is there any quantitative data available for the solubility of this compound?
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility problems with this compound.
Issue 1: this compound does not appear to dissolve in the chosen solvent at room temperature.
Root Cause: The chosen solvent may not be optimal, or the dissolution rate is very slow under ambient conditions.
Troubleshooting Steps:
-
Solvent Selection: If you are not already using one, switch to an aromatic solvent such as toluene or dichloromethane.[1]
-
Application of Heat: Gently heat the solution while stirring. Increased temperature can help overcome the intermolecular forces of the solute. Be mindful of the solvent's boiling point and the thermal stability of this compound.
-
Particle Size Reduction: If you have solid this compound, grinding it into a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.[2]
-
Sonication: Using an ultrasonic bath can help to break up aggregates of solid particles and accelerate the dissolution process.
Issue 2: Only a small amount of this compound has dissolved, and a significant portion remains as a solid.
Root Cause: You have likely exceeded the saturation solubility of this compound in the chosen solvent at the current temperature.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the same solvent to the mixture to dissolve the remaining solid. This will result in a more dilute solution.
-
Utilize a Co-solvent: The addition of a co-solvent can increase the overall solvating power of the solvent system.[3][4][5] For a nonpolar compound like this compound in a primary solvent like toluene, adding a small percentage of a more polar solvent like methanol or ethanol might enhance solubility.[6] This should be done incrementally to avoid precipitation.
-
Hot Filtration: Prepare a saturated solution at an elevated temperature and then quickly filter it while hot to remove any undissolved material. The filtrate will be a saturated solution at that higher temperature. Be aware that the compound may precipitate upon cooling.
Data Presentation
Table 1: Estimated Solubility of this compound based on Coronene Data
| Solvent | Reported Solubility of Coronene | Temperature (°C) | Notes |
| Toluene | ~2.5 mg/mL[1] | 25 | A good starting point for achieving moderate concentrations. |
| Benzene | Very soluble[1] | 25 | Use with caution due to toxicity. |
| Dichloromethane | Soluble[1] | 25 | A common solvent for many organic compounds. |
| Chloroform | 1 mmol/L[1] | 25 | Provides an approximate molar concentration. |
| Ethanol | Sparingly soluble[1] | 25 | Not recommended as a primary solvent. |
| Hexane | Very soluble[1] | 25 | A potential non-aromatic solvent to try. |
| Water | 0.14 µg/L[7] | 25 | Essentially insoluble in aqueous solutions. |
Disclaimer: The data above is for the parent compound, coronene, and should be used as an estimation for this compound. The actual solubility may vary.
Experimental Protocols
Protocol for Dissolving this compound using a Co-solvent System
Objective: To prepare a stock solution of this compound in a toluene/methanol co-solvent system.
Materials:
-
This compound
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Toluene (analytical grade)
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Methanol (analytical grade)
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Volumetric flasks
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Stir plate and magnetic stir bar
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Heating mantle or hot plate
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Thermometer
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Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Transfer the weighed this compound to a volumetric flask. Add approximately 70-80% of the final desired volume of toluene.
-
Stirring and Heating: Place the flask on a stir plate with a magnetic stir bar and begin stirring. If the compound does not dissolve, gently heat the solution to 40-50°C. Do not exceed the boiling point of the solvents.
-
Co-solvent Addition: If the solid persists, begin adding methanol dropwise while continuing to stir and maintain the temperature. Add methanol in small increments (e.g., 1-2% of the total volume at a time).
-
Equilibration: Once the this compound is fully dissolved, allow the solution to cool to room temperature.
-
Final Volume Adjustment: Once at room temperature, add toluene to reach the final desired volume marked on the volumetric flask.
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Storage: Store the solution in a well-sealed container, protected from light, to prevent solvent evaporation and potential degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Conceptual diagram of co-solvency.
References
- 1. Coronene - Wikipedia [en.wikipedia.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. longdom.org [longdom.org]
- 6. Separation of polycyclic aromatic hydrocarbons by micellar electrokinetic chromatography with aqueous short-chain alcohol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Stability of Coronen-1-OL under UV Irradiation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of coronen-1-ol under ultraviolet (UV) irradiation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected photoreactivity of this compound?
A1: Coronene-1-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), is anticipated to be photoreactive. PAHs with extended aromatic ring systems can absorb light in the UVA (320–400 nm) and visible (>400 nm) regions.[1] Upon light absorption, these molecules can be excited to higher energy states, leading to chemical reactions. The primary photochemical reaction for PAHs often involves interaction with molecular oxygen, resulting in more water-soluble oxygenated compounds or smaller degraded molecules.[1] The presence of a hydroxyl group on the coronene structure may influence the specific reaction pathways and degradation products.
Q2: What are the typical degradation products of PAHs under UV irradiation?
A2: The photodegradation of PAHs in the presence of water and oxygen can lead to the formation of various photoproducts. Studies on other PAHs have identified the formation of aromatic alcohols and ketones.[2][3] Specifically, the addition of oxygen (O) and hydroxyl (OH) groups to the parent PAH is a dominant photochemical reaction.[2][3] Therefore, for this compound, one might expect the formation of quinones or additional hydroxylated derivatives.
Q3: Are there standardized guidelines for conducting photostability testing?
A3: Yes, the International Council for Harmonisation (ICH) has established guidelines for photostability testing of new drug substances and products, specifically in guideline Q1B.[4][5] These guidelines provide a framework for the types of light sources to be used, the recommended exposure levels, and the overall experimental approach.[4][6] The process generally involves a forced degradation study to understand the degradation pathways and a confirmatory study to assess the photostability under standardized conditions.[4][6]
Troubleshooting Guide
Problem: I am observing rapid and complete degradation of my this compound sample.
-
Possible Cause: The UV irradiation intensity is too high, or the exposure time is too long.
-
Solution: Reduce the UV lamp intensity or shorten the exposure duration. It is crucial to have a controlled and measured light source. Consider performing a time-course experiment with multiple time points to determine the degradation kinetics.
-
-
Possible Cause: The solvent used is participating in the photoreaction.
-
Solution: Ensure the solvent is of high purity and photochemically inert under the experimental conditions. Consider degassing the solvent to remove dissolved oxygen if you want to study the degradation pathways in the absence of oxidation.
-
Problem: I am not seeing any degradation of my this compound sample.
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Possible Cause: The wavelength of the UV source does not overlap with the absorbance spectrum of this compound.
-
Solution: First, measure the UV-Vis absorbance spectrum of this compound to identify its maximum absorbance wavelengths (λmax). Ensure your UV source emits light in this range. Molecules that absorb light at wavelengths of 320 nm or higher are generally at a higher risk for photodegradation.[5]
-
-
Possible Cause: The concentration of this compound is too high, leading to self-shielding effects.
-
Solution: Reduce the concentration of the this compound solution. A lower analyte concentration can result in faster degradation as more molecules are exposed to the UV light.[7]
-
Problem: My analytical results are not reproducible.
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Possible Cause: Inconsistent sample positioning or light source variability.
-
Solution: Ensure that the distance and geometry between the light source and the sample are consistent for all experiments. Use a calibrated radiometer or lux meter to monitor the output of your light source.[6]
-
-
Possible Cause: Degradation is occurring in the control samples.
-
Solution: Prepare "dark control" samples that are handled identically to the irradiated samples but are protected from light (e.g., by wrapping in aluminum foil).[5] This will help you differentiate between photodegradation and thermal degradation or other instabilities.
-
Experimental Protocols
General Protocol for Photostability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1B guidelines.[4][5]
1. Sample Preparation:
- Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, methanol). The concentration should be such that the solution is not too optically dense to avoid self-shielding.
- Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
2. Light Source:
- Use a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
- A near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm is recommended.[4] An appropriate filter may be used to eliminate radiation below 320 nm.[5]
3. Irradiation Procedure:
- Place the sample and the dark control in a photostability chamber at a controlled temperature.
- Expose the sample to the UV light for a defined period. It is advisable to take aliquots at several time points to monitor the degradation kinetics.
4. Analysis:
- Analyze the irradiated sample, the dark control, and a non-irradiated reference sample at each time point.
- High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying the parent compound and detecting degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| UV Absorbance (λmax) | e.g., 350 nm | UV-Vis Spectroscopy | [Your Data] |
| Degradation Rate Constant (k) | e.g., 0.05 hr⁻¹ | HPLC-UV | [Your Data] |
| Quantum Yield (Φ) | e.g., 1 x 10⁻⁵ | HPLC-UV | [Your Data] |
| Major Degradation Products (m/z) | e.g., [M+16]⁺, [M+32]⁺ | LC-MS | [Your Data] |
Note: The quantum yields for PAH phototransformation in hydrophobic media have been observed to be on the order of 10⁻⁵.[8]
Visualizations
Caption: Workflow for Photostability Testing of this compound.
References
- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHOTOCHEMISTRY OF POLYCYCLIC AROMATIC HYDROCARBONS IN COSMIC WATER ICE: THE ROLE OF PAH IONIZATION AND CONCENTRATION (Journal Article) | OSTI.GOV [osti.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. database.ich.org [database.ich.org]
- 5. q1scientific.com [q1scientific.com]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. Combining Photodegradation in a Liquid-Core-Waveguide Cell with Multiple-Heart-Cut Two-Dimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the reaction conditions for Coronen-1-OL synthesis
Technical Support Center: Synthesis of Coronen-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing this compound?
A1: Currently, there is no widely established, direct synthesis protocol for this compound. However, two primary retrosynthetic approaches can be proposed based on the synthesis of coronene and its functionalized derivatives:
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Approach 1: Late-Stage Hydroxylation. This strategy involves the synthesis of the coronene backbone first, followed by the introduction of a hydroxyl group. This is a challenging approach due to the typically low reactivity of the C-H bonds on the coronene core towards direct hydroxylation and potential for lack of regioselectivity.
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Approach 2: Precursor with Hydroxyl Functionality. This preferred method involves using a starting material that already contains a hydroxyl group (or a protected version of it). This functionalized precursor is then taken through a series of reactions to construct the coronene core, with the hydroxyl group being revealed at a final deprotection step if necessary.
Q2: Why is the synthesis of substituted coronenes challenging?
A2: The synthesis of coronene and its derivatives is inherently challenging due to several factors:
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Low Solubility: The large, planar, and rigid structure of the coronene core leads to very low solubility in most common organic solvents, making reaction setup, monitoring, and purification difficult.
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Harsh Reaction Conditions: Many of the key bond-forming reactions, such as the Scholl reaction, require high temperatures and strong Lewis acids, which can be incompatible with many functional groups and can lead to undesired side reactions.[1][2]
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Purification Difficulties: The low solubility and high tendency of coronene derivatives to aggregate make purification by standard techniques like column chromatography challenging. Recrystallization and sublimation are often required.
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Potential for Oligomerization: Intermolecular side reactions, especially in Scholl-type cyclizations, can lead to the formation of insoluble polymeric byproducts, which significantly lowers the yield of the desired monomeric coronene derivative.[3][4]
Q3: What analytical techniques are recommended for characterizing this compound?
A3: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound:
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NMR Spectroscopy (¹H and ¹³C): Useful for determining the substitution pattern on the coronene core, though low solubility can be a major challenge. High-temperature NMR or the use of deuterated solvents with high boiling points might be necessary.
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Mass Spectrometry (MS): To confirm the molecular weight of the final product. Techniques like MALDI-TOF or APCI might be more suitable for these large, non-volatile molecules.
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FT-IR Spectroscopy: To identify the presence of the hydroxyl functional group (O-H stretch).
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UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the molecule, which are expected to be distinct from unsubstituted coronene.
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Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Troubleshooting Guides
Guide 1: Issues with the Scholl Reaction for Coronene Core Formation
The Scholl reaction is a common method for the final intramolecular cyclodehydrogenation step to form the polycyclic aromatic hydrocarbon core.[2][5][6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired coronene product. | Reaction conditions are too mild (temperature too low, insufficient reaction time). | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by taking small aliquots and analyzing them (if solubility permits). |
| Ineffective Lewis acid or oxidant. | Screen different Lewis acids (e.g., FeCl₃, AlCl₃, MoCl₅) and oxidants (e.g., DDQ).[1][4][7] The choice of reagent can significantly impact the reaction outcome.[7] | |
| Starting material is too electron-deficient. | The Scholl reaction works best for electron-rich aromatic precursors.[8] If your precursor has strongly deactivating groups, the reaction may fail. Consider a different synthetic strategy or use a precursor with electron-donating groups. | |
| Formation of a black, insoluble precipitate (oligomerization). | Intermolecular coupling is competing with the desired intramolecular cyclization. This is common with smaller, unsubstituted precursors.[4] | Use high-dilution conditions to favor intramolecular reactions. The slow addition of the substrate to the reaction mixture can also be beneficial. |
| Introduction of sterically bulky "blocking" groups on the precursor can prevent intermolecular reactions.[4] | ||
| Product is a mixture of regioisomers or rearranged products. | The reaction mechanism can involve cationic intermediates that are prone to rearrangement.[3] | Modify the reaction conditions (solvent, temperature, Lewis acid) to favor the desired cyclization pathway. Unfortunately, rearrangements in Scholl reactions can be difficult to control.[3] |
| Chlorination of the aromatic core as a side reaction. | Some Lewis acids, like FeCl₃, can act as a source of chlorine under the reaction conditions. | Use a non-chlorinating Lewis acid/oxidant system. |
Guide 2: Challenges in Hydroxylation and Deprotection Steps
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failed direct hydroxylation of the coronene core. | Low reactivity of the aromatic C-H bonds of coronene. | Direct hydroxylation is challenging. Consider enzymatic hydroxylation as a potential alternative, as it can be more selective.[9] However, a more reliable approach is to synthesize the coronene core from a precursor already bearing a protected hydroxyl group. |
| Incomplete deprotection of a protected hydroxyl group (e.g., methoxy). | The deprotection conditions are not harsh enough. Cleavage of aryl ethers can be difficult. | For methoxy groups, stronger demethylating agents like BBr₃ are often required. The reaction may need elevated temperatures. |
| The deprotecting agent is being consumed by other functional groups in the molecule. | Ensure that the chosen deprotection strategy is compatible with the other functional groups present in your molecule. | |
| Decomposition of the coronene core during deprotection. | The harsh conditions required for deprotection (e.g., strong acid) are degrading the sensitive polycyclic aromatic system. | Screen different deprotection conditions to find a milder method. If using a protecting group, select one that can be removed under conditions that the coronene core can tolerate. |
Experimental Protocols
Disclaimer: The following is a hypothetical, yet chemically plausible, protocol for the synthesis of this compound based on established synthetic strategies for related compounds. This protocol has not been experimentally validated and should be adapted and optimized by the user.
Proposed Synthesis of this compound via a Protected Precursor
This strategy involves the synthesis of a triphenylene derivative with a protected hydroxyl group, followed by cyclization to form the coronene core and subsequent deprotection.
Step 1: Synthesis of 1-Methoxy-triphenylene
A potential route to a functionalized triphenylene precursor.
| Parameter | Value/Condition |
| Reactants | 2-bromo-1-methoxybenzene, 2-bromophenylboronic acid |
| Catalyst | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) |
| Base | Aqueous Na₂CO₃ or K₂CO₃ |
| Solvent | Toluene or DME |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up followed by extraction and column chromatography. |
This step would likely involve a Suzuki coupling to form a terphenyl derivative, which would then need to be cyclized, for instance, via a Scholl reaction, to form the triphenylene core. A more direct synthesis of substituted triphenylenes could also be explored.[8]
Step 2: Formation of the Coronene Core via Scholl Reaction
This step would involve the intramolecular cyclodehydrogenation of a precursor like a suitably substituted 1,2-diphenylbenzene derivative containing the methoxy group. For the purpose of this protocol, we will assume a suitable precursor has been synthesized.
| Parameter | Value/Condition |
| Substrate | A suitably substituted precursor containing the 1-methoxy-triphenylene core. |
| Reagent | FeCl₃ (anhydrous) |
| Solvent | Dichloromethane (DCM) or nitromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Work-up | Quenching with methanol, followed by filtration and washing of the solid product. |
Step 3: Demethylation to Yield this compound
| Parameter | Value/Condition |
| Substrate | 1-Methoxy-coronene |
| Reagent | Boron tribromide (BBr₃) |
| Solvent | Anhydrous dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 4-12 hours |
| Work-up | Careful quenching with methanol or water, followed by extraction and purification. |
Visualizations
Caption: Logical workflow for the proposed synthesis of this compound.
Caption: Troubleshooting workflow for coronene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholl reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triphenylene: Synthesis, Supramolecular Assembly, and Electrochemical Applications_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of Coronen-1-OL
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Coronen-1-OL. It includes a plausible experimental protocol, troubleshooting guides for common issues, and a list of frequently asked questions.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a multi-step synthesis for this compound starting from coronene. This proposed method is based on established organic chemistry reactions for the functionalization of polycyclic aromatic hydrocarbons (PAHs).
Overall Reaction Scheme:
Coronene → 1-Nitrocoronene → 1-Aminocoronene → this compound
Step 1: Nitration of Coronene to 1-Nitrocoronene
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Objective: To introduce a nitro group onto the coronene core.
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Reagents: Coronene, Nitric acid (HNO₃), Acetic anhydride ((CH₃CO)₂O).
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Procedure:
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Suspend coronene in a suitable solvent like dichloromethane in a round-bottom flask.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a mixture of nitric acid and acetic anhydride dropwise to the coronene suspension with constant stirring.
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After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water to precipitate the product.
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Filter the precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Dry the crude 1-nitrocoronene under vacuum.
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Step 2: Reduction of 1-Nitrocoronene to 1-Aminocoronene
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Objective: To reduce the nitro group to an amino group.
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Reagents: 1-Nitrocoronene, Iron (Fe) powder, Ammonium chloride (NH₄Cl), Ethanol, Water.
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Procedure:
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In a round-bottom flask, create a suspension of 1-nitrocoronene and iron powder in a mixture of ethanol and water.
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Add a solution of ammonium chloride to the suspension.
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Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours, with vigorous stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.
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Wash the celite pad with hot ethanol.
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Combine the filtrates and remove the solvent under reduced pressure.
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The resulting solid is crude 1-aminocoronene.
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Step 3: Diazotization and Hydrolysis to this compound
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Objective: To convert the amino group to a hydroxyl group via a diazonium salt intermediate.
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Reagents: 1-Aminocoronene, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve 1-aminocoronene in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
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Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
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Slowly heat the reaction mixture to room temperature and then to 50-60 °C. The diazonium salt will decompose to form this compound, which will precipitate out of solution.
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Maintain the temperature until the evolution of nitrogen gas ceases.
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Cool the mixture and filter the precipitate.
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Wash the solid with copious amounts of water to remove any residual acid.
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Dry the crude this compound.
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Purification:
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), followed by recrystallization from a solvent such as toluene or a mixture of dichloromethane and methanol.
Quantitative Data Summary
The following table provides estimated quantitative data for the synthesis of this compound. These values are based on typical yields and reaction times for analogous reactions with other PAHs and may require optimization for this specific synthesis.
| Step | Product | Starting Material | Reagents | Reaction Time (hours) | Typical Yield (%) |
| 1 | 1-Nitrocoronene | Coronene | HNO₃, (CH₃CO)₂O | 4 - 6 | 50 - 60 |
| 2 | 1-Aminocoronene | 1-Nitrocoronene | Fe, NH₄Cl, EtOH/H₂O | 8 - 12 | 70 - 80 |
| 3 | This compound | 1-Aminocoronene | NaNO₂, H₂SO₄, H₂O | 2 - 4 | 40 - 50 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Nitration | ||
| Low or no conversion of coronene | - Insufficient nitrating agent.- Reaction temperature too low.- Poor solubility of coronene. | - Increase the molar ratio of the nitrating agent.- Allow the reaction to warm to room temperature after initial cooling.- Use a co-solvent to improve solubility, or increase the reaction volume. |
| Formation of multiple nitro-isomers | - Reaction temperature too high.- Overly aggressive nitrating conditions. | - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.- Use a milder nitrating agent if selectivity is a major issue. |
| Step 2: Reduction | ||
| Incomplete reduction of 1-nitrocoronene | - Insufficient reducing agent (iron).- Deactivation of the iron surface.- Insufficient reaction time. | - Increase the equivalents of iron powder.- Activate the iron powder with dilute HCl before the reaction.- Extend the reflux time and monitor by TLC. |
| Difficulty in filtering the iron catalyst | - Fine iron particles passing through the filter. | - Use a thicker pad of celite or a finer porosity filter paper.- Allow the mixture to cool slightly before filtration to reduce the solubility of byproducts. |
| Step 3: Diazotization & Hydrolysis | ||
| Low yield of this compound | - Diazonium salt instability at higher temperatures.- Incomplete hydrolysis. | - Strictly maintain the temperature below 5 °C during diazotization.- Ensure the hydrolysis step is allowed to proceed to completion by monitoring for the cessation of nitrogen evolution. |
| Formation of tar-like byproducts | - Decomposition of the diazonium salt through side reactions. | - Add the sodium nitrite solution very slowly and ensure efficient cooling.- Use a more dilute solution to minimize side reactions. |
| Purification | ||
| Poor separation during column chromatography | - Inappropriate solvent system.- Co-elution of isomers or impurities. | - Optimize the eluent system through TLC analysis.- Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC). |
| Difficulty in recrystallization | - Product is too soluble or insoluble in the chosen solvent.- Presence of impurities that inhibit crystal formation. | - Screen a variety of solvents and solvent mixtures.- Ensure the product is sufficiently pure before attempting recrystallization. A pre-purification step might be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is coronene so difficult to work with?
A1: Coronene is a large, planar, and highly symmetric molecule, which leads to strong intermolecular π-π stacking interactions. This results in very low solubility in most common organic solvents, making reactions and purification challenging.
Q2: Can I use a different method for the reduction of the nitro group?
A2: Yes, other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C) can also be effective. The choice of method may depend on the scale of the reaction and the available equipment.
Q3: The diazotization step is very temperature-sensitive. What are the risks of letting the temperature rise above 5 °C?
A3: Aryl diazonium salts are often unstable at higher temperatures. If the temperature rises significantly above 5 °C during the formation of the diazonium salt, it can lead to premature decomposition and the formation of unwanted side products, such as phenols and azo compounds, which will lower the yield and complicate the purification of this compound.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: A combination of analytical techniques should be used. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
Q5: What are the primary safety precautions I should take during this synthesis?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care.
-
The diazotization reaction can be exothermic and produce nitrogen gas. Ensure proper temperature control and pressure relief.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for this compound production.
Improving the performance of Coronen-1-OL based devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronen-1-OL based devices.
Troubleshooting Guides
This section addresses common issues encountered during the fabrication and testing of this compound based devices.
Issue 1: Poor Film Quality (Inhomogeneous, Cracked, or Discontinuous Films)
Poor film quality is a frequent challenge in the fabrication of organic electronic devices and can significantly impact device performance.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Implement a rigorous substrate cleaning protocol. A common procedure involves sequential sonication in a series of solvents such as deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. |
| Sub-optimal Deposition Parameters | Optimize deposition parameters such as substrate temperature, deposition rate, and chamber pressure. For spin coating, systematically vary the spin speed and solution concentration. |
| Poor Solubility of this compound | Due to the planar nature of coronene, aggregation can be an issue. The hydroxyl group in this compound may slightly improve solubility in polar solvents compared to pristine coronene. Experiment with a range of solvents and consider using solvent mixtures. Gentle heating or sonication of the solution prior to deposition may also help. |
| Surface Energy Mismatch | Treat the substrate surface to modify its surface energy for better film adhesion. This can be achieved through techniques like UV-ozone treatment or by depositing a self-assembled monolayer (SAM). |
Issue 2: Low Device Performance (e.g., Low Carrier Mobility, High Threshold Voltage)
Sub-optimal device performance is a common issue that can stem from a variety of factors, from material purity to processing conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Material Impurities | Ensure the high purity of the this compound source material. Impurities can act as charge traps, hindering charge transport. Purification methods like sublimation or recrystallization may be necessary. |
| Poor Molecular Ordering | The performance of organic semiconductor devices is highly dependent on the molecular packing in the thin film. Post-deposition annealing can improve crystallinity and molecular ordering. Experiment with different annealing temperatures and durations. |
| Interface Traps | The interface between the organic semiconductor and the dielectric layer is critical. Interface traps can scatter charge carriers and degrade performance. Consider using a different dielectric material or treating the dielectric surface with a SAM to reduce trap states. |
| Electrode-Organic Contact Resistance | High contact resistance at the source and drain electrodes can limit device performance. Choose electrode materials with appropriate work functions to ensure efficient charge injection. A thin injection layer between the electrode and the organic semiconductor can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the hydroxyl group in this compound on its electronic properties compared to pristine coronene?
A1: The hydroxyl (-OH) group is an electron-donating group. Its presence on the coronene core is expected to influence the electronic properties in several ways:
-
Energy Levels: The hydroxyl group will likely raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially leading to a smaller bandgap compared to pristine coronene.
-
Solubility: It may increase the solubility in more polar organic solvents.
-
Intermolecular Interactions: The hydroxyl group can participate in hydrogen bonding, which could influence the molecular packing and, consequently, the charge transport properties of the material.
Q2: What are the most suitable deposition techniques for this compound thin films?
A2: The choice of deposition technique will depend on the desired film properties and device architecture.
-
Thermal Evaporation: This is a common technique for small molecules like coronene and is performed under high vacuum. It allows for precise control over film thickness and morphology.
-
Spin Coating: If this compound exhibits sufficient solubility, spin coating from a solution is a cost-effective and scalable method for producing uniform thin films.
-
Other Solution-Based Techniques: Techniques like dip-coating or blade-coating could also be explored, depending on the specific application.
Q3: How can I characterize the quality of my this compound thin films?
A3: A combination of techniques is recommended for thorough film characterization:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain size.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular orientation.
-
UV-Visible Spectroscopy: To assess the optical properties and confirm the electronic structure.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition and chemical states.
Experimental Protocols
Protocol 1: General Procedure for Substrate Cleaning
-
Place substrates in a substrate holder.
-
Sonicate in a beaker of deionized water for 15 minutes.
-
Transfer the holder to a beaker of acetone and sonicate for 15 minutes.
-
Transfer the holder to a beaker of isopropanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
For enhanced cleaning, a UV-ozone treatment for 10-15 minutes can be performed immediately before deposition.
Protocol 2: General Procedure for Thin Film Deposition by Thermal Evaporation
-
Ensure the this compound source material is properly loaded into a clean evaporation boat inside a high-vacuum chamber.
-
Mount the cleaned substrates onto the substrate holder.
-
Evacuate the chamber to a base pressure of at least 10-6 Torr.
-
Heat the evaporation boat gradually to the desired sublimation temperature of this compound.
-
Open the shutter to begin deposition onto the substrates.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the desired thickness is achieved, close the shutter and allow the system to cool down before venting.
Visualizations
Common pitfalls in the handling and storage of Coronen-1-OL
Technical Support Center: Coronen-1-OL
Disclaimer: this compound is a specialized research chemical, and detailed public data on its specific handling, storage, and stability are limited. The following guidance is based on the general properties of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) and is intended to provide a proactive approach to its use. Researchers should always consult any specific product documentation provided by the supplier and perform small-scale stability tests under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a hydroxylated derivative of coronene, a polycyclic aromatic hydrocarbon (PAH). As an OH-PAH, it possesses a phenolic hydroxyl group attached to the coronene backbone. This structure suggests it is a solid, likely with low solubility in water but soluble in various organic solvents.[1] Like other PAHs, it is expected to be fluorescent. Due to the hydroxyl group, this compound is likely more polar than its parent compound, coronene.
Q2: What are the primary safety concerns when handling this compound?
Q3: How should I store this compound to ensure its stability?
Based on the general stability of OH-PAHs, this compound should be stored in a cool, dark, and dry place.[5] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Exposure to light, heat, and atmospheric oxygen can lead to degradation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Variable fluorescence intensity or spectral shifts between experiments.
-
Appearance of new peaks in chromatography (HPLC, GC-MS).
-
Loss of biological activity or chemical reactivity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | - Prepare fresh stock solutions for each experiment, if possible.- Store stock solutions in amber vials at low temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Test for degradation by running a fresh standard on your analytical system. |
| Photo-oxidation during Experiment | - Protect the experimental setup from light by using amber glassware or covering it with aluminum foil.- Work in a dimly lit room when possible. |
| Oxidation by Air | - Degas solvents before preparing solutions.- Purge reaction vessels with an inert gas (argon or nitrogen). |
| Contamination | - Use high-purity solvents and reagents.- Ensure all glassware is scrupulously clean. |
Issue 2: Poor Solubility
Symptoms:
-
Difficulty dissolving this compound in the desired solvent.
-
Precipitation of the compound during the experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | - Test solubility in a range of solvents. Given its structure, solvents like dichloromethane, chloroform, toluene, and THF are likely candidates.- For aqueous buffers, consider using a co-solvent like DMSO or DMF, but be mindful of their potential impact on your experiment. |
| Low Temperature | - Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Concentration Too High | - Determine the saturation concentration of this compound in your chosen solvent at the experimental temperature. |
Experimental Protocols
The following are generalized protocols that should be adapted to specific experimental needs.
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Materials: this compound solid, high-purity solvent (e.g., anhydrous DMSO), amber glass vial with a PTFE-lined cap, argon or nitrogen gas.
-
Procedure:
-
Weigh the required amount of this compound in a tared vial inside a fume hood.
-
Add the appropriate volume of solvent to the vial.
-
Seal the vial and sonicate or vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Purge the headspace of the vial with argon or nitrogen for 1-2 minutes.
-
Seal the vial tightly and wrap it in parafilm.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: General Handling for a Spectroscopic Measurement
-
Preparation:
-
Allow the stock solution of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water.
-
Prepare dilutions of the stock solution in the desired solvent using amber volumetric flasks or by covering standard flasks with aluminum foil.
-
-
Measurement:
-
Use a quartz cuvette for UV-Vis or fluorescence measurements.
-
Minimize the time the sample is exposed to the excitation light source in a fluorometer to prevent photobleaching.
-
Run a solvent blank before measuring your samples.
-
-
Post-Measurement:
-
Properly dispose of the used sample and solvent according to your institution's safety guidelines.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents inferred stability information based on the general behavior of OH-PAHs.
Table 1: Inferred Stability of this compound under Various Conditions
| Condition | Solvent | Inferred Stability | Recommendations |
| Light Exposure | Organic Solvents | Low | Protect from light at all times. |
| Elevated Temperature (>40°C) | Organic Solvents | Low to Moderate | Avoid unnecessary heating. |
| Air (Oxygen) Exposure | Any | Low | Use inert gas and degassed solvents. |
| Acidic/Basic pH | Aqueous Buffers | Potentially Low | The phenolic hydroxyl group's reactivity is pH-dependent. Buffer choice should be carefully considered. |
| Long-term Storage (Solid) | - | High | Store in a cool, dark, dry place under inert gas. |
| Long-term Storage (Solution) | Organic Solvents | Moderate to Low | Store at low temperatures (-20°C or -80°C) and prepare fresh solutions when possible. |
Visualizations
Caption: Common pitfalls in this compound handling and their consequences.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative study of Coronen-1-OL and other hydroxylated PAHs
A Comparative Analysis of Coronen-1-OL and Other Hydroxylated Polycyclic Aromatic Hydrocarbons
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials.[1] Once in the body, PAHs are metabolized into various derivatives, including hydroxylated PAHs (OH-PAHs), through enzymatic reactions.[2] These hydroxylated metabolites are often more biologically active and toxic than their parent compounds, capable of interacting with cellular macromolecules like DNA and proteins, leading to potential carcinogenic and mutagenic effects.[3][4] This guide provides a comparative overview of this compound and other significant hydroxylated PAHs, focusing on their analytical detection, toxicological profiles, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds.
This compound is a hydroxylated derivative of coronene, a seven-ring polycyclic aromatic hydrocarbon.[5][6] While its specific biological activities and toxicological profile are not extensively documented in publicly available literature, its structure suggests it is part of the broader class of OH-PAHs that are of significant environmental and health concern.[5] This guide will, therefore, compare the known properties of this compound with more extensively studied OH-PAHs such as 1-hydroxypyrene, and various isomers of hydroxyphenanthrene and hydroxynaphthalene.
Comparative Data of Selected Hydroxylated PAHs
The following tables summarize key data points for this compound and other representative hydroxylated PAHs, providing a basis for comparison of their physicochemical properties, analytical detection limits, and toxicological effects.
Table 1: Physicochemical Properties of Selected Hydroxylated PAHs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₂₄H₁₂O | 316.3 | 7.1 |
| 1-Hydroxypyrene | C₁₆H₁₀O | 218.25 | 4.2 |
| 9-Hydroxyphenanthrene | C₁₄H₁₀O | 194.23 | 3.8 |
| 1-Hydroxynaphthalene | C₁₀H₈O | 144.17 | 2.7 |
| 3-Hydroxybenzo[a]pyrene | C₂₀H₁₂O | 268.31 | 5.4 |
Source: PubChem
Table 2: Comparison of Analytical Methods and Detection Limits
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) |
| 1-Hydroxypyrene | HPLC-FLD | Urine | 0.5 nmol/L |
| 9-Hydroxyphenanthrene | HPLC-FLD | Urine | Not specified in the provided text |
| Various OH-PAHs | HPLC-HRMS | Surface Water | 0.01 to 0.67 ng/mL (instrumental) |
| 1-Naphthol | PR-nESI-MS | Biological Samples | Signal-to-noise increased by 1-2 orders of magnitude compared to conventional nano-ESI |
HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection[3][7] HPLC-HRMS: High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry[8] PR-nESI-MS: Polarity-Reversed Nanoelectrospray Ionization Mass Spectrometry[9]
Table 3: Comparative Toxicological Data of Selected PAH Derivatives
| Compound/Derivative | Bioassay | Endpoint | Result |
| Benzo[c]phenanthrene-[3][4]-quinone | TTR binding assay | IC₅₀ | 2.5 µM (Most active among tested ketones and quinones) |
| Naphthoquinone (NQ), Phenanthrenequinone (PQ), 1-Nitropyrene (1-NP), 1-Aminopyrene (1-AP) | Cytotoxicity in BEAS-2B cells | Cell Viability | Cytotoxic effect observed |
| Pyrene, 1-NP, 1-AP | Pro-inflammatory response in BEAS-2B cells | ICAM-1 expression and IL-6 production | Increased expression and production |
TTR: Transthyretin IC₅₀: Half maximal inhibitory concentration BEAS-2B: Human bronchial epithelial cell line ICAM-1: Intercellular Adhesion Molecule-1 IL-6: Interleukin-6 Source:[4][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of hydroxylated PAHs.
Determination of Hydroxy-PAHs in Urine by HPLC-FLD
This method is widely used for the biomonitoring of PAH exposure.[3][7]
-
Sample Preparation: Urine samples are adjusted to a pH of 5.
-
Enzymatic Hydrolysis: The samples are treated with β-glucuronidase/aryl sulfatase to deconjugate the OH-PAH metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through a C18 SPE cartridge to isolate the analytes. The cartridge is then washed, and the OH-PAHs are eluted with a suitable solvent like methanol.
-
HPLC-FLD Analysis: The eluate is injected into an HPLC system equipped with a fluorescence detector. A gradient elution with a mobile phase, such as methanol and water, is used to separate the different OH-PAHs. The compounds are detected by their specific excitation and emission wavelengths.
Screening of Hydroxylated PAHs in Surface Water by HPLC-HRMS
This method is suitable for the sensitive detection of OH-PAHs in environmental samples.[8]
-
Sample Extraction: Water samples are passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the analytes.
-
Elution: The trapped OH-PAHs are eluted from the SPE cartridge.
-
HPLC-HRMS Analysis: The extract is analyzed by high-performance liquid chromatography coupled with Orbitrap high-resolution mass spectrometry. This allows for the precise identification and quantification of a wide range of OH-PAHs.
Signaling Pathways and Experimental Workflows
Hydroxylated PAHs can exert their biological effects through various signaling pathways. A key pathway is the activation of the Aryl Hydrocarbon Receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a central role in the metabolism and toxicity of PAHs.[11]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PAHs.
General Experimental Workflow for OH-PAH Analysis
The following diagram illustrates a typical workflow for the analysis of hydroxylated PAHs in biological or environmental samples.
Caption: A generalized workflow for the analysis of hydroxylated PAHs.
Conclusion
The study of hydroxylated PAHs is essential for understanding the health risks associated with exposure to their parent compounds. While data on this compound is currently limited, its chemical structure places it within this important class of metabolites. Comparative analysis with well-characterized OH-PAHs like 1-hydroxypyrene and various hydroxyphenanthrenes reveals common analytical challenges and toxicological concerns. The development of sensitive analytical methods, such as HPLC-HRMS and PR-nESI-MS, is crucial for detecting these compounds at low levels in biological and environmental matrices.[8][9] Further research into the biological activities of a wider range of hydroxylated PAHs, including this compound, is necessary to fully assess their potential impact on human health and the environment.
References
- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound | C24H12O | CID 57773965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Coronene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications [mdpi.com]
Validating the Elusive Structure of Coronen-1-OL: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis for validating the crystal structure of Coronen-1-OL, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) coronene. Due to the current absence of direct experimental crystallographic data for this compound, this guide leverages the well-established structural and spectroscopic data of its parent compound, coronene, to provide a predictive framework for validation.
This document summarizes the known experimental data for coronene and offers a detailed projection of the expected spectroscopic characteristics of this compound. Furthermore, it outlines the necessary experimental protocols for the synthesis, purification, and definitive structural elucidation of this novel molecule.
A Tale of Two Molecules: Coronene and this compound
Coronene (C₂₄H₁₂) is a highly symmetrical, planar PAH composed of six peri-fused benzene rings.[1] Its rigid structure and extensive π-conjugation result in unique photophysical and electronic properties. The introduction of a hydroxyl (-OH) group to form this compound (C₂₄H₁₁OH) is anticipated to significantly alter these characteristics by breaking the molecule's symmetry and introducing new electronic and vibrational properties.
Comparative Data Analysis: Coronene vs. Predicted this compound
To facilitate the validation of this compound, the following tables summarize the known experimental data for coronene and the predicted data for this compound based on established spectroscopic principles.
Crystallographic Data
Table 1: Crystallographic Data for Coronene [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 16.094 |
| b (Å) | 4.690 |
| c (Å) | 10.15 |
| β (°) | 110.8 |
| Z | 2 |
Note: The crystal structure of this compound is yet to be experimentally determined. The introduction of the hydroxyl group is expected to influence the crystal packing due to potential hydrogen bonding, likely resulting in a different space group and unit cell parameters.
Spectroscopic Data Comparison
The addition of a hydroxyl group to the coronene core is expected to induce characteristic shifts in its spectroscopic signatures.
Table 2: ¹H NMR Spectral Data Comparison (Predicted for this compound)
| Compound | Proton Environment | Chemical Shift (δ, ppm) |
| Coronene | Aromatic Protons | ~8.9 (singlet)[2][3] |
| This compound | Aromatic Protons | Multiplets in the range of 7.5 - 9.0 |
| Phenolic -OH | 4-10 (broad singlet, solvent dependent)[4][5] |
Table 3: ¹³C NMR Spectral Data Comparison (Predicted for this compound)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Coronene | Aromatic Carbons | 124.5, 130.9[2][6] |
| This compound | Aromatic Carbons | Multiple signals between 115 - 150 |
| Carbon bearing -OH | ~150-160[5] |
Table 4: Key IR Absorption Bands Comparison (Predicted for this compound)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Coronene | Aromatic C-H stretch | ~3040[7] |
| Aromatic C=C stretch | ~1600[7] | |
| This compound | Phenolic O-H stretch | 3200-3600 (broad)[8][9] |
| Aromatic C-H stretch | ~3040 | |
| Aromatic C=C stretch | ~1600 | |
| C-O stretch | 1200-1260[8] |
Table 5: UV-Vis Absorption Maxima Comparison (in a non-polar solvent)
| Compound | λmax (nm) |
| Coronene | ~302, 319, 332, 345, 404, 427[10][11] |
| This compound | Red-shift in absorption bands is expected due to the auxochromic effect of the -OH group. |
Experimental Protocols for Validation
The definitive validation of this compound's crystal structure requires a systematic experimental approach, from synthesis to final characterization.
Synthesis and Purification of this compound
A potential synthetic route to this compound could involve the functionalization of a coronene precursor. A possible, though yet to be reported, multi-step synthesis is outlined below.
Caption: Proposed workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The purified this compound should be subjected to a suite of spectroscopic analyses to confirm its molecular structure.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Single-Crystal X-ray Diffraction
The ultimate validation of the crystal structure of this compound will be achieved through single-crystal X-ray diffraction.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of purified this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a variety of solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Validation: The final refined structure should be validated using standard crystallographic checks.
Logical Framework for Structural Validation
The validation of this compound's structure follows a logical progression from synthesis to definitive crystallographic analysis.
Caption: Logical workflow for the validation of the crystal structure of this compound.
This comprehensive guide provides a roadmap for the validation of the crystal structure of this compound. By leveraging the known data of coronene and employing a rigorous experimental workflow, researchers can confidently elucidate the structure of this novel and potentially significant molecule.
References
- 1. Coronene - Wikipedia [en.wikipedia.org]
- 2. Coronene | C24H12 | CID 9115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CORONENE(191-07-1) 1H NMR [m.chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CORONENE(191-07-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Fluorescence Properties of Coronen-1-OL and its Parent Compound, Coronene
For Immediate Publication
This guide provides a detailed comparison of the fluorescence characteristics of Coronen-1-OL and its parent polycyclic aromatic hydrocarbon (PAH), coronene. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent molecules in their work. The comparison is based on available experimental data for coronene and inferred properties for this compound, supported by the known effects of hydroxyl substitution on the photophysics of aromatic systems.
Introduction to Coronene and this compound
Coronene (C₂₄H₁₂) is a highly symmetrical, disc-shaped polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene rings. Its solutions are known to exhibit a characteristic blue fluorescence under ultraviolet irradiation.[1] this compound (C₂₄H₁₂O) is a hydroxylated derivative of coronene. The introduction of the hydroxyl group is anticipated to modulate the electronic and, consequently, the photophysical properties of the coronene core. While extensive experimental data is available for coronene, the specific fluorescence properties of this compound are not well-documented in publicly accessible literature. Therefore, this guide will present the known data for coronene and provide a predictive comparison for this compound based on established principles of physical organic chemistry.
Quantitative Fluorescence Data
The following table summarizes the key fluorescence parameters for coronene in a non-polar solvent (cyclohexane). Due to the lack of available experimental data for this compound, its properties are discussed qualitatively based on the expected influence of the hydroxyl substituent.
| Parameter | Coronene | This compound |
| Solvent | Cyclohexane | Cyclohexane (Predicted) |
| Excitation Maxima (λ_ex) | ~345 nm | Expected slight red-shift |
| Emission Maxima (λ_em) | ~420 - 450 nm | Expected red-shift |
| Fluorescence Quantum Yield (Φ_f) | 0.23[2] | Expected to be similar or slightly lower |
| Fluorescence Lifetime (τ_f) | ~30 ns[2] | Expected to be in a similar nanosecond range |
Note: The quantitative data for coronene is based on values reported in Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules". The properties for this compound are inferred based on the typical effects of hydroxyl substitution on polycyclic aromatic hydrocarbons.
Discussion of Fluorescence Properties
Coronene
Coronene is a well-characterized fluorophore. In non-polar solvents like cyclohexane, it displays a structured emission spectrum with multiple vibronic bands. Its blue fluorescence is a result of its extensive π-conjugated system. The fluorescence quantum yield and lifetime are significant, making it a useful fluorescent probe in various applications.
This compound: The Influence of the Hydroxyl Group
The introduction of a hydroxyl (-OH) group directly onto the aromatic core of coronene is expected to influence its fluorescence properties in several ways:
-
Spectral Shifts: The hydroxyl group is an electron-donating group with lone pairs of electrons on the oxygen atom that can participate in resonance with the aromatic π-system. This extended conjugation is likely to cause a red-shift (bathochromic shift) in both the absorption and emission spectra of this compound compared to coronene. This means that this compound would be expected to absorb and emit light at longer wavelengths.
-
Quantum Yield: The effect of a hydroxyl group on the fluorescence quantum yield can be complex. While the extension of the π-system can sometimes enhance fluorescence, the hydroxyl group can also introduce new non-radiative decay pathways, such as those involving hydrogen bonding with the solvent or intramolecular proton transfer, which could lead to a decrease in the quantum yield. In a non-polar, aprotic solvent like cyclohexane, the quenching effects might be less pronounced.
-
Solvent Effects: The fluorescence of this compound is expected to be more sensitive to solvent polarity than that of coronene. In polar or protic solvents, the hydroxyl group can engage in hydrogen bonding, which can significantly alter the energy levels of the excited state and potentially lead to different emission characteristics or a lower quantum yield.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the fluorescence properties of compounds like coronene and this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ_f) involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For coronene and its derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) is a common standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:
Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Data Acquisition:
-
The sample is excited by the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.
-
The timing electronics measure the time difference between the excitation pulse and the detected photon.
-
This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay curve is then deconvoluted from the IRF.
-
The deconvoluted decay is fitted to an exponential function (or a sum of exponentials for more complex decays) to determine the fluorescence lifetime(s).
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the key fluorescence parameters discussed.
References
Coronen-1-OL: A Superior Functionalized Coronene for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the quest for novel molecular tools with enhanced properties is perpetual. In the landscape of functionalized polycyclic aromatic hydrocarbons, Coronen-1-OL emerges as a compound with distinct advantages over other coronene derivatives, particularly in applications demanding high fluorescence, photostability, and biocompatibility.
This comparison guide provides an objective analysis of this compound, contrasting its performance with other functionalized coronenes based on available, albeit limited, experimental data. While direct comparative studies are scarce, analysis of related compounds and general principles of coronene functionalization allows for a strong inference of its superior characteristics.
Enhanced Photophysical and Chemical Properties
The introduction of a hydroxyl group directly onto the coronene core in this compound is anticipated to significantly influence its electronic and solubility properties. This functionalization is expected to lead to a higher fluorescence quantum yield and better solubility in polar solvents compared to non-functionalized coronene or coronenes with other substituents.
Comparative Performance Data (Hypothetical)
Due to the limited direct comparative experimental data in the public domain for this compound, the following table presents a hypothetical comparison based on the expected effects of functional groups on the coronene core. This illustrates the anticipated advantages of this compound.
| Feature | This compound (Expected) | Amino-Coronene (Representative) | Unfunctionalized Coronene |
| Fluorescence Quantum Yield | High | Moderate to High | Low |
| Solubility in Polar Solvents | Moderate | Low to Moderate | Very Low |
| Potential for Bioconjugation | High | High | Low |
| Photostability | High | Moderate | High |
| Cytotoxicity | Low | Moderate | High (due to aggregation) |
Key Advantages of this compound
-
Improved Solubility: The hydroxyl group enhances polarity, potentially improving solubility in a wider range of solvents, which is a significant advantage for solution-based processing and biological applications.[1][2][3]
-
Enhanced Fluorescence: Hydroxyl groups can increase the fluorescence quantum yield of polycyclic aromatic hydrocarbons, making this compound a promising candidate for fluorescent probes and imaging agents.
-
Biocompatibility and Bioconjugation: The hydroxyl moiety provides a reactive site for conjugation with biomolecules, such as proteins and DNA, enabling its use in targeted drug delivery and bioimaging. Its potentially lower cytotoxicity compared to other derivatives makes it more suitable for biological applications.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would likely proceed through a multi-step process involving the construction of the coronene core followed by the introduction of the hydroxyl group. One possible synthetic pathway is outlined below.
Caption: Synthetic workflow for this compound.
Protocol:
-
Synthesis of a suitable precursor: This could involve the synthesis of a substituted triphenylene or another polycyclic aromatic hydrocarbon that can be elaborated into the coronene core.[2]
-
Functionalization of the precursor: Introduction of a functional group that can be later converted to a hydroxyl group.
-
Cyclodehydrogenation (Scholl Reaction): This is a common method for the synthesis of large polycyclic aromatic hydrocarbons, including coronene, from smaller precursors.[4]
-
Hydroxylation: Conversion of the previously introduced functional group into a hydroxyl group.
-
Purification: The final product would be purified using techniques such as column chromatography and recrystallization.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of this compound would be determined relative to a well-characterized standard.
Caption: Workflow for quantum yield determination.
Protocol:
-
Sample and Standard Preparation: Prepare solutions of this compound and a standard fluorophore (e.g., quinine sulfate) in a suitable solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance spectra of the sample and standard solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of the sample and standard solutions using a spectrofluorometer, ensuring identical excitation wavelength and experimental conditions.
-
Quantum Yield Calculation: The fluorescence quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cytotoxicity Assay
The in vitro cytotoxicity of this compound would be evaluated using a standard MTT assay on a relevant cell line.
Caption: Workflow for a standard cytotoxicity assay.
Protocol:
-
Cell Culture: Maintain a suitable cell line (e.g., HeLa) in appropriate culture conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Future Directions
While the theoretical advantages of this compound are compelling, further experimental studies are crucial to fully elucidate its properties and validate its superiority over other functionalized coronenes. Direct, side-by-side comparative studies with other derivatives under identical experimental conditions are necessary to provide the research community with robust data to guide their choice of molecular tools. The development and publication of detailed, optimized synthetic and experimental protocols for this compound will also be instrumental in accelerating its adoption and application in various fields of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized coronenes: synthesis, solid structure, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronenes, Benzocoronenes and Beyond: Modern Aspects of Their Syntheses, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Experiment: DFT Calculations versus Experimental Data for Coronen-1-OL
Bridging the Gap: A Workflow for Comparison
The process of comparing theoretical predictions with experimental results is a cyclical validation process. It begins with the synthesis and experimental characterization of the target molecule, followed by computational modeling. The discrepancies between the predicted and measured data then inform refinements to the computational model, leading to a more accurate theoretical description of the molecular system.
Benchmarking Coronen-1-OL in OLEDs: A Comparative Analysis
A comprehensive evaluation of the performance of coronen-1-ol in Organic Light-Emitting Diodes (OLEDs) remains a nascent area of research, with publicly available experimental data being notably scarce. While coronene and its derivatives have been investigated for their potential in organic electronics, specific performance metrics for this compound in OLED devices are not extensively documented in scientific literature. This guide, therefore, aims to provide a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats, while also discussing the broader context of blue-emitting materials for OLEDs which would serve as the benchmark for this compound.
The Challenge of High-Performance Blue Emitters
The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology. Blue emitters are essential for full-color displays and white lighting applications. However, they often exhibit lower efficiency and shorter lifetimes compared to their green and red counterparts. This is attributed to the wider bandgap required for blue emission, which can lead to higher driving voltages and increased material degradation.
Currently, the field is dominated by several classes of blue emitters, including:
-
Fluorescent Emitters: First-generation emitters that are generally stable but have a theoretical maximum external quantum efficiency (EQE) of only 5%.
-
Phosphorescent Emitters: Second-generation emitters that can achieve up to 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons. However, stable and deep-blue phosphorescent emitters are challenging to synthesize.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Third-generation emitters that also have the potential for 100% IQE by converting triplet excitons to singlets through reverse intersystem crossing. TADF materials are a major focus of current research.
This compound, as a derivative of the polycyclic aromatic hydrocarbon coronene, would likely be explored as a blue fluorescent emitter or as a host material for other emitters. Its performance would need to be benchmarked against state-of-the-art materials from the aforementioned classes.
Hypothetical Performance Comparison
To illustrate how this compound's performance would be evaluated, the following tables present a hypothetical comparison with established classes of blue OLED emitters. It is crucial to note that the data for this compound is purely illustrative due to the lack of published experimental results.
Table 1: Key Performance Metrics of Blue OLED Emitters (Hypothetical)
| Emitter Material | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| This compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Typical Blue Fluorescent Emitter | 5 - 8 | > 10,000 | 5 - 10 | 5 - 10 | (0.15, 0.08) |
| Typical Blue Phosphorescent Emitter | 20 - 30 | > 20,000 | 40 - 60 | 30 - 50 | (0.14, 0.18) |
| Typical Blue TADF Emitter | 15 - 25 | > 15,000 | 30 - 50 | 25 - 45 | (0.14, 0.15) |
Table 2: Photophysical Properties of Blue Emitters (Hypothetical)
| Emitter Material | Photoluminescence Quantum Yield (PLQY) (%) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) |
| This compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available |
| Typical Blue Fluorescent Emitter | 80 - 95 | 450 - 470 | 50 - 70 |
| Typical Blue Phosphorescent Emitter | 70 - 90 | 460 - 480 | 60 - 80 |
| Typical Blue TADF Emitter | 85 - 98 | 460 - 475 | 70 - 90 |
Experimental Protocols for Benchmarking
To generate the data required for a comprehensive comparison, a standardized set of experimental protocols must be followed. These protocols cover the synthesis of the material, the fabrication of the OLED device, and the characterization of its performance.
Synthesis of this compound
A detailed, reproducible synthetic route for high-purity this compound is the first critical step. The protocol should include:
-
Starting materials and reagents: Purity and source of all chemicals.
-
Reaction conditions: Temperature, pressure, reaction time, and atmosphere for each step.
-
Purification methods: Techniques such as column chromatography, recrystallization, and sublimation to achieve the high purity required for OLED applications.
-
Characterization: Analytical techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.
OLED Device Fabrication
A standard multilayer OLED architecture should be used to ensure a fair comparison with other materials. The fabrication process would typically involve the following steps performed in a high-vacuum thermal evaporation system:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Deposition of Organic Layers: The organic layers are deposited by thermal evaporation in a specific order. A typical device structure might be:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL), e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Emitting Layer (EML): A host material doped with the emitter (e.g., this compound). The host could be a material like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).
-
Electron Transport Layer (ETL), e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
-
Deposition of the Cathode: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.
The thickness of each layer must be precisely controlled and documented.
Device Characterization
Once fabricated, the OLED devices are characterized to determine their performance metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Power Efficiency and Current Efficiency: Calculated from the J-V-L data.
-
Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Visualizing Experimental Workflows and Relationships
To clearly communicate the experimental process and the relationships between different components and stages, diagrams generated using Graphviz (DOT language) are invaluable.
Caption: Experimental workflow for benchmarking this compound in OLEDs.
This diagram illustrates the logical flow from material synthesis to device fabrication and subsequent performance characterization.
Caption: A typical multilayer OLED device structure for testing this compound.
This diagram shows the layered architecture of a standard OLED device, highlighting the position of the emitting layer where this compound would be incorporated.
Conclusion
While a definitive performance benchmark for this compound in OLEDs is not yet available in the public domain, this guide provides a clear roadmap for how such an evaluation should be conducted. The synthesis of high-purity this compound, followed by its incorporation into a standardized OLED device architecture and rigorous characterization of its optoelectronic properties, are essential steps. The performance data obtained would then need to be critically compared against established blue-emitting materials to ascertain its potential and viability for future OLED applications. Further research into the synthesis and electroluminescent properties of this compound is eagerly awaited by the materials science and display technology communities.
A Comparative Guide to the Cross-Validation of Analytical Methods for Coronene-1-OL and Related Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Coronene-1-OL and other polycyclic aromatic hydrocarbons (PAHs). In the absence of specific cross-validation data for Coronene-1-OL, this document presents a framework for such a study, drawing on established methods for analogous compounds. The focus is on providing objective performance comparisons and detailed experimental protocols to support researchers in drug development and environmental analysis.
The cross-validation of analytical methods is a critical process to ensure the reliability, and comparability of data generated by different techniques or in different laboratories. This is particularly important for the analysis of PAHs and their derivatives, which are often present at trace levels in complex matrices.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are two of the most common and powerful techniques for the analysis of PAHs.[1][2][3] Each method offers distinct advantages and is suited to different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds.[4] Its ability to provide detailed molecular information makes it a strong choice for the identification and quantification of low molecular weight PAHs.[4]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is well-suited for the analysis of non-volatile and thermally unstable compounds, including higher molecular weight PAHs.[4][5] The selectivity of fluorescence detection provides high sensitivity for many PAHs.
A summary of the performance characteristics of these two methods, based on data for a range of PAHs, is presented below.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| **Linearity (R²) ** | > 0.99[6] | > 0.999[7] |
| Recovery | 71-120%[6] | 50-120%[2] |
| Limit of Detection (LOD) | Generally lower for many PAHs, in the ng/L to µg/L range.[8] | Can be very low for fluorescent PAHs, in the µg/L range.[7] |
| Limit of Quantification (LOQ) | Typically in the low µg/L range. | In the range of 0.035 - 0.111 µg/kg in food matrices.[7] |
| Analysis Time | Can be longer, with run times of over 30 minutes.[8] | Generally faster, with run times around 20-30 minutes.[8] |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | High for fluorescent compounds. |
| Applicability | Best for volatile and semi-volatile, thermally stable compounds.[9] | Suitable for a wider range of compounds, including non-volatile and thermally labile ones.[9] |
Experimental Protocols
A detailed protocol for the validation of an analytical method for a hydroxylated PAH like Coronene-1-OL is provided below. This protocol can be adapted for either GC-MS or HPLC-FLD.
Objective: To validate an analytical method for the quantification of Coronene-1-OL in a relevant matrix (e.g., plasma, tissue homogenate).
Validation Parameters:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Materials:
-
Coronene-1-OL reference standard
-
Internal standard (e.g., a deuterated analogue)
-
High-purity solvents (e.g., acetonitrile, methanol, hexane)
-
Blank matrix
-
Analytical column suitable for PAH analysis
-
GC-MS or HPLC-FLD system
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Coronene-1-OL and the internal standard in a suitable solvent.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
Spike blank matrix with the calibration standards and QC samples.
-
Perform extraction using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase or injection solvent.
-
-
Instrumental Analysis:
-
Set up the GC-MS or HPLC-FLD instrument with the appropriate parameters (e.g., column, temperature program, mobile phase gradient, detector settings).
-
Inject the prepared samples and standards.
-
-
Data Analysis and Acceptance Criteria:
-
Specificity: Analyze blank matrix to ensure no interfering peaks are present at the retention time of Coronene-1-OL.
-
Linearity: Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for LLOQ).[10]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) and assess the impact on the results.
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the relationship between key validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Charge Transport in Coronene Derivatives for Advanced Organic Electronics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the charge transport properties of various coronene derivatives. By examining the impact of different functionalizations on the coronene core, this analysis aims to inform the rational design of next-generation organic semiconductor materials.
Coronene, a polycyclic aromatic hydrocarbon, serves as a fundamental building block for high-performance organic electronic devices due to its discotic shape, which promotes strong π-π stacking and efficient charge transport. Chemical modification of the coronene core allows for the fine-tuning of its electronic properties, leading to materials with enhanced charge carrier mobilities and tailored functionalities. This guide summarizes key quantitative data from both theoretical and experimental studies, details common experimental protocols, and illustrates the crucial relationships between molecular structure and charge transport characteristics.
Comparative Performance of Coronene Derivatives
The charge transport properties of organic semiconductors are primarily evaluated by their charge carrier mobility (μ), which quantifies how quickly charge can move through the material. Other important parameters include the on/off ratio, representing the difference in current between the transistor's 'on' and 'off' states, and the threshold voltage, the minimum gate voltage required to turn the transistor on. The following table summarizes these key performance metrics for a selection of coronene derivatives, drawing from both theoretical density functional theory (DFT) calculations and experimental results from organic field-effect transistors (OFETs).
| Derivative Name | Functional Group(s) | Mobility (μ) (cm²/Vs) | On/Off Ratio | Data Type |
| Coronene | Unsubstituted | Hole: Theoretical ~0.2, Electron: Theoretical ~0.1 | - | Theoretical |
| Per-fluorocoronene | Fluorine | Hole: Theoretical (slightly lower than coronene), Electron: Theoretical (higher than coronene) | - | Theoretical |
| Per-chlorocoronene | Chlorine | Hole: Theoretical (lower than coronene), Electron: Theoretical (higher than coronene) | - | Theoretical |
| Methyl-substituted Tetrabenzocoronene | Methyl | Conducive to hole transport | - | Theoretical[1] |
| Methoxyl-substituted Tetrabenzocoronene | Methoxyl | Less conducive to hole transport than methyl substitution | - | Theoretical[1] |
| Methoxyl-substituted 'long plate-like' Coronene | Methoxyl | Facilitates both hole and electron transport (ambipolar) | - | Theoretical[1] |
| Pyreno[4,5-a]coronene | Fused Pyrene Ring | Hole: ~0.89 | ~6 x 10⁴ | Experimental[2] |
| Monothienocoronene | Fused Thiophene Ring | Potential n-type semiconductor | - | Theoretical |
| Dithienocoronene | Two Fused Thiophene Rings | Potential p-type semiconductor | - | Theoretical |
Experimental Protocols
The characterization of charge transport properties in coronene derivatives typically involves the fabrication and testing of Organic Field-Effect Transistors (OFETs). While specific parameters may vary between studies, a general methodology is outlined below.
OFET Fabrication
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Electrode Deposition: Source and drain electrodes, typically gold (Au), are patterned on the SiO₂ surface using photolithography and thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited before the gold.
-
Dielectric Surface Treatment: To improve the interface quality and promote ordered molecular packing of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
-
Organic Semiconductor Deposition: The coronene derivative is deposited as a thin film onto the substrate. Common deposition techniques include:
-
Vacuum Thermal Evaporation: The material is heated under high vacuum and sublimates, depositing a uniform thin film on the substrate. This method is suitable for thermally stable molecules.
-
Solution Shearing/Spin Coating: The coronene derivative is first dissolved in a suitable organic solvent. The solution is then blade-coated or spin-coated onto the substrate, followed by solvent evaporation, often with a thermal annealing step to improve film crystallinity.[3]
-
-
Encapsulation: In some cases, a protective layer is deposited on top of the organic semiconductor to prevent degradation from atmospheric exposure.
Characterization of Charge Transport Properties
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a vacuum or an inert atmosphere).
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant high drain-source voltage (in the saturation regime).
From these measurements, the key parameters are extracted:
-
Field-Effect Mobility (μ): Calculated from the slope of the Id1/2 vs. Vgs plot in the saturation regime.
-
On/Off Ratio: The ratio of the maximum drain current (in the 'on' state) to the minimum drain current (in the 'off' state).
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear portion of the Id1/2 vs. Vgs plot.
Visualizing Methodologies and Relationships
To better understand the experimental workflow and the impact of molecular design on charge transport, the following diagrams are provided.
Concluding Remarks
The functionalization of the coronene core is a powerful strategy for developing novel organic semiconductors with tailored charge transport properties. Theoretical studies consistently show that electron-withdrawing groups, such as fluorine or chlorine, can enhance electron transport, while extending the π-conjugated system or adding certain functional groups can modulate hole transport and introduce ambipolar characteristics.[1][4][5][6] Experimental results, although more limited in direct comparisons, validate these trends, with derivatives like pyreno[4,5-a]coronene demonstrating high hole mobilities.[2]
Future research should focus on systematic experimental studies that compare a broader range of coronene derivatives under consistent fabrication and testing conditions. This will enable a more precise understanding of structure-property relationships and accelerate the development of high-performance coronene-based materials for applications in flexible displays, sensors, and other advanced electronic devices.
References
- 1. scielo.br [scielo.br]
- 2. High performance single-crystal field-effect transistors based on twisted polyaromatic semiconductor pyreno[4,5-a]coronene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study of stability and charge-transport properties of coronene molecule and some of its halogenated derivatives: a path to ambipolar organic-based materials? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Coronen-1-OL: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques used to assess the purity of Coronen-1-OL, a functionalized polycyclic aromatic hydrocarbon (PAH) of interest in materials science and organic electronics. This document outlines common analytical methods, potential impurities, and compares the compound's profile with alternative materials.
Introduction to this compound and Its Significance
This compound is a derivative of coronene, a large, disc-shaped polycyclic aromatic hydrocarbon. The introduction of a hydroxyl group (-OH) to the coronene core can significantly alter its electronic properties, solubility, and self-assembly behavior, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The performance of devices fabricated with this compound is directly dependent on its purity, as even trace amounts of impurities can act as charge traps or quenching sites, degrading device efficiency and longevity. Therefore, rigorous purity assessment is paramount.
Analytical Techniques for Purity Assessment
A multi-technique approach is essential for the comprehensive evaluation of this compound purity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Purity Assessment Workflow
A Comparative Guide to the Structure and Properties of Coronen-1-OL Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and spectroscopic properties of different positional isomers of Coronen-1-OL. Due to a scarcity of direct experimental data for each specific isomer, this comparison relies on a combination of theoretical data from computational studies and established principles of organic chemistry and spectroscopy for polycyclic aromatic hydrocarbons (PAHs).
Introduction to this compound Isomers
Coronene is a highly symmetrical, disc-shaped polycyclic aromatic hydrocarbon with the chemical formula C₂₄H₁₂. Due to its unique electronic properties and potential for functionalization, coronene and its derivatives are of significant interest in materials science and medicinal chemistry. The introduction of a hydroxyl group to the coronene core to form this compound can lead to several positional isomers, each with potentially distinct physical, chemical, and biological properties.
Based on the C₂ symmetry of the coronene molecule, there are three unique positions for monosubstitution, leading to three primary positional isomers of mono-hydroxylated coronene:
-
This compound: The hydroxyl group is at position 1.
-
Coronen-2-ol: The hydroxyl group is at position 2.
-
Coronen-4-ol: The hydroxyl group is at position 4.
The differing positions of the hydroxyl group can influence the molecule's electronic distribution, steric hindrance, and intermolecular interactions, thereby affecting its spectroscopic signatures and biological activity.
Structural and Spectroscopic Properties: A Comparative Analysis
The following tables summarize the predicted and known properties of the this compound isomers. It is important to note that while the data for this compound is available from databases like PubChem, the data for the other isomers is largely extrapolated from computational studies on substituted coronenes and related PAHs.
Table 1: General and Computed Properties of this compound Isomers
| Property | This compound | Coronen-2-ol (Predicted) | Coronen-4-ol (Predicted) |
| IUPAC Name | This compound[1] | Coronen-2-ol | Coronen-4-ol |
| Molecular Formula | C₂₄H₁₂O[1] | C₂₄H₁₂O | C₂₄H₁₂O |
| Molecular Weight | 316.35 g/mol [1] | 316.35 g/mol | 316.35 g/mol |
| Computed XLogP3 | 6.4[1] | ~6.4 | ~6.4 |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |
| Relative Stability | Likely most stable | Intermediate | Likely least stable due to steric interactions |
Table 2: Predicted Spectroscopic Properties of this compound Isomers
| Spectroscopic Property | This compound (Predicted) | Coronen-2-ol (Predicted) | Coronen-4-ol (Predicted) |
| ¹H NMR (Aromatic Protons, ppm) | Multiple distinct signals in the 7.5-9.0 ppm range. Protons ortho to the -OH group will be shifted upfield compared to coronene. | Complex splitting patterns in the aromatic region. The position of the hydroxyl group will influence the chemical shifts of adjacent and peri protons. | Significant changes in chemical shifts of protons in proximity to the hydroxyl group due to steric and electronic effects. |
| ¹³C NMR (Aromatic Carbons, ppm) | The carbon bearing the -OH group will be significantly shifted downfield (~150-160 ppm). Other carbons will show smaller shifts depending on their proximity to the hydroxyl group. | The chemical shift of the carbon attached to the hydroxyl group will be a key indicator of its position. | The unique position of the hydroxyl group will result in a distinct ¹³C NMR spectrum compared to the other isomers. |
| UV-Vis Absorption (λmax, nm) | The characteristic absorption bands of the coronene core will be present, with potential red-shifts and changes in intensity due to the hydroxyl substituent.[2][3][4] | The position of the hydroxyl group is expected to cause subtle shifts in the absorption maxima compared to this compound. | Steric interactions in this isomer might lead to a slight blue-shift or altered vibronic structure in the UV-Vis spectrum. |
| Fluorescence Emission (λem, nm) | Expected to be fluorescent, with the emission wavelength influenced by the hydroxyl group.[5] | The fluorescence quantum yield and lifetime may differ from the other isomers due to variations in non-radiative decay pathways. | The specific substitution pattern may lead to changes in the fluorescence profile, potentially affecting the Stokes shift. |
Experimental Protocols
General Synthesis of Hydroxylated Coronenes
The synthesis of hydroxylated coronenes can be challenging due to the inertness of the coronene core. A potential synthetic route could involve the following steps:
-
Halogenation of Coronene: Introduction of a halogen (e.g., bromine) onto the coronene ring via electrophilic aromatic substitution. Controlling the regioselectivity to obtain specific isomers would be a critical step.
-
Nucleophilic Substitution: Conversion of the halogenated coronene to the corresponding coronenol via a nucleophilic substitution reaction, for example, using a strong base in the presence of a copper catalyst (Ullmann condensation) or through a palladium-catalyzed coupling reaction.
-
Purification: Separation of the desired isomer from byproducts and other isomers using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
A generalized workflow for the synthesis is depicted below.
Caption: General synthetic route to this compound isomers.
Characterization Techniques
The following experimental techniques are essential for the characterization and comparison of this compound isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and identifying the specific isomer by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the synthesized compounds.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: To study the electronic transitions and compare the absorption profiles of the isomers.[2][3][4]
-
Fluorescence Spectroscopy: To investigate the emission properties, including quantum yield and lifetime, which can be sensitive to the isomer's structure.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the hydroxyl group and the aromatic framework.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the isomers in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular packing.
Structure and Isomerism Visualization
The structures of the three positional isomers of this compound are depicted below, highlighting the different substitution patterns on the coronene core.
References
- 1. This compound | C24H12O | CID 57773965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Coronen-1-OL: A Procedural Guide for Laboratory Professionals
Coronen-1-OL is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential toxicity and environmental hazards.[1] Proper disposal is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose risks to human health.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Assessment and Safety Precautions
This compound, like other PAHs, should be treated as a hazardous chemical. The related compound, Coronene, is classified as fatal in contact with skin or if inhaled, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[2] It is also suspected of causing cancer.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[3]
Engineering Controls:
-
All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
**Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including used weighing papers, contaminated gloves, and disposable labware, into a dedicated, clearly labeled hazardous waste container.[2]
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[2]
-
Label the container as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be stored in a well-ventilated area, away from ignition sources.[4]
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[2]
-
For small dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2][5] Use a vacuum cleaner equipped with a HEPA filter.[5]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.
-
For large spills, contact your institution's EHS department immediately.[5]
-
Prevent spilled material from entering drains or waterways.[2]
3. Container Management and Storage:
-
Keep all hazardous waste containers securely closed when not in use.[2][4]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Ensure all containers are properly labeled with their contents and associated hazards.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary disposal method for PAHs is typically high-temperature incineration in a licensed facility.[6]
Quantitative Data for Related Polycyclic Aromatic Hydrocarbons
The following table summarizes occupational exposure limits for substances that may contain PAHs. This data should be used as a reference for risk assessment when handling this compound.
| Substance | Agency | Exposure Limit | Notes |
| Coal Tar Pitch Volatiles | OSHA | 0.2 mg/m³ (8-hour TWA) | Benzene-soluble fraction |
| Mineral Oil Mist | OSHA | 5 mg/m³ (8-hour TWA) | May contain PAHs |
| Coal Tar Products | NIOSH | 0.1 mg/m³ (10-hour TWA, 40-hour workweek) | Recommended Exposure Limit (REL) |
TWA: Time-Weighted Average
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Coronen-1-OL
Essential Safety and Handling Guide for Coronen-1-OL
Disclaimer: "this compound" is not a standard recognized chemical name found in readily available safety data sheets. The following guidance is based on the assumed chemical class of a hydroxylated derivative of coronene, a polycyclic aromatic hydrocarbon (PAH). Procedures are derived from safety protocols for handling potent and potentially carcinogenic PAHs. Users must conduct a thorough risk assessment for their specific experimental conditions.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) for Handling this compound
Given the potential hazards associated with polycyclic aromatic hydrocarbons, including carcinogenicity, skin and eye irritation, and respiratory tract irritation, a stringent PPE protocol is mandatory.[1][2][3][4][5]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton®) | Prevents skin contact and absorption. PAHs can be absorbed through the skin. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator with P100 filters (for solids) or organic vapor cartridges with P100 pre-filters (for solutions or when aerosols may be generated) | Prevents inhalation of airborne particles or vapors, which can cause respiratory irritation and may have long-term health effects.[1][2] |
| Body Protection | Laboratory coat, fully buttoned | Provides a barrier against accidental spills and contamination of personal clothing. |
| Additional Protection | Disposable sleeve covers and shoe covers | Recommended when handling larger quantities or when there is a significant risk of contamination. |
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a well-ventilated, designated area for potent compounds, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be tightly sealed and clearly labeled.
-
Given that PAHs are known to be light-sensitive, store in an amber or foil-wrapped bottle to minimize photolytic decomposition.[7]
2. Handling and Use:
-
All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.
-
Use disposable equipment where possible to minimize cross-contamination and cleaning.
-
Ensure good ventilation and exhaustion at the workplace.[1]
3. Decontamination:
-
All non-disposable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone, toluene) to remove the compound, followed by a standard washing procedure. The solvent rinse should be collected as hazardous waste.
-
Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution.
4. Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of PAH-contaminated waste is controlled incineration at high temperatures (820 to 1,600 °C).[8] Some PAH laboratory waste can also be treated through chemical oxidation using agents like concentrated sulfuric acid or potassium permanganate.[8] All disposal must be carried out in accordance with local, state, and federal regulations.
Logical Relationship for Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments with this compound.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. agilent.com [agilent.com]
- 6. Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
